4-Methylpiperazine-1-sulfonyl chloride hydrochloride
Description
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Properties
IUPAC Name |
4-methylpiperazine-1-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O2S.ClH/c1-7-2-4-8(5-3-7)11(6,9)10;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGQXEFMLQQXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596363 | |
| Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33581-96-3 | |
| Record name | 1-Piperazinesulfonyl chloride, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-piperazinesulfonylchloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS number and structure
An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl chloride hydrochloride: Synthesis, Application, and Handling
Introduction
This compound is a highly reactive bifunctional molecule that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structure incorporates a 4-methylpiperazine moiety, a common "privileged scaffold" in drug discovery known for improving pharmacokinetic properties, and a reactive sulfonyl chloride group, which serves as a versatile handle for constructing sulfonamide linkages.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its strategic application in pharmaceutical development, and essential safety and handling procedures.
Compound Identification and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a reagent are fundamental for its successful application and safe handling in a laboratory setting. This compound is commercially available, typically as a solid that requires specific storage conditions to maintain its reactivity and purity.
| Property | Value | Source(s) |
| CAS Number | 33581-96-3 | [2][3][4] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂S | [2][3] |
| Molecular Weight | 235.13 g/mol | [2][3] |
| Appearance | White to yellow powder | [5] |
| Chemical Structure | Cl⁻·H⁺[CN1CCN(CC1)S(=O)(=O)Cl] | [3][6] |
| SMILES String | Cl.CN1CCN(CC1)S(Cl)(=O)=O | [3][6] |
| Purity | Typically ≥95% | [2][7] |
| Storage Conditions | Inert atmosphere, 2-8°C, moisture sensitive | [3][8] |
Table 1: Key physicochemical properties of this compound.
Synthesis and Mechanism
The synthesis of this compound is most commonly achieved through the reaction of N-methylpiperazine with sulfuryl chloride (SO₂Cl₂). This reaction leverages the nucleophilic nature of the secondary amine in the piperazine ring to attack the electrophilic sulfur atom of sulfuryl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution on the sulfuryl chloride. The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the sulfur atom and displacing one of the chloride ions. The reaction is highly exothermic and releases hydrogen chloride (HCl) gas as a byproduct.[1] The generated HCl then protonates the tertiary amine of the newly formed 4-methylpiperazine-1-sulfonyl chloride, precipitating the desired hydrochloride salt from the reaction mixture. Controlling the temperature is critical to prevent side reactions and decomposition of the product.
Experimental Protocol: Synthesis from N-Methylpiperazine
This protocol describes a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
N-Methylpiperazine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry Ice / Acetone bath
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: Dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -10 °C using a dry ice/acetone bath.
-
Slow Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled N-methylpiperazine solution over 1-2 hours, ensuring the internal temperature does not exceed -5 °C.[2] The vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours. A white precipitate of the hydrochloride salt will form.
-
Isolation: Filter the resulting suspension under vacuum. Wash the collected solid with cold, anhydrous dichloromethane to remove any unreacted starting materials or impurities.
-
Drying: Dry the white solid under high vacuum to yield this compound. Store immediately in a desiccator under an inert atmosphere at 2-8°C.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound stems from its ability to readily form sulfonamides, a functional group present in a vast array of FDA-approved drugs.[9] Sulfonamides are crucial pharmacophores in antibiotics, diuretics, antivirals, and kinase inhibitors.[10]
The Privileged Piperazine Scaffold
The piperazine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can improve aqueous solubility and oral bioavailability due to its basic nitrogen atoms, which are protonated at physiological pH. The N-methyl group further modulates its basicity and lipophilicity.
Case Study: Sildenafil (Viagra)
A prominent example illustrating the importance of this chemical motif is the synthesis of Sildenafil, the active ingredient in Viagra. While Sildenafil itself does not use the pre-formed sulfonyl chloride, its synthesis involves the creation of an analogous structure in situ. The final steps of the synthesis involve:
-
Sulfonation: A complex phenyl ring intermediate is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to generate a reactive sulfonyl chloride derivative.
-
Condensation: This intermediate is then reacted with 1-methylpiperazine to form the final sulfonamide linkage, completing the synthesis of the Sildenafil molecule.
This demonstrates the fundamental reaction between an aryl sulfonyl chloride and 1-methylpiperazine, which is the primary application of the title compound. Using the pre-formed 4-Methylpiperazine-1-sulfonyl chloride allows chemists to introduce the entire methylpiperazine-sulfonyl moiety in a single step by reacting it with a nucleophilic group (like an amine or alcohol) on a drug scaffold.
References
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 33581-96-3|this compound|BLD Pharm [bldpharm.com]
- 7. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 33581-96-3|this compound| Ambeed [ambeed.com]
Introduction: The Significance of Piperazine-based Sulfonyl Chlorides
An In-depth Technical Guide to the Synthesis of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride
Sulfonyl chlorides are a cornerstone class of reagents in modern organic and medicinal chemistry, serving as highly versatile electrophilic building blocks.[1] Their reactivity allows for the facile construction of sulfonamides, a privileged functional group found in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The general structure, R-SO₂Cl, features a highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.[1]
This guide focuses on the synthesis of a specific, yet important, member of this family: this compound (CAS No: 33581-96-3).[2] This molecule incorporates the N-methylpiperazine moiety, a common scaffold in drug discovery known to enhance solubility and modulate pharmacokinetic properties. The resulting sulfonyl chloride is a key intermediate for creating complex sulfonamides, often used in the development of novel therapeutic agents.[3] This document provides a comprehensive overview of its synthesis, from the underlying chemical principles to a detailed experimental protocol, with a paramount emphasis on safety and procedural integrity.
PART 1: Critical Safety Mandates: Handling Sulfuryl Chloride
Before any experimental work commences, a thorough understanding and implementation of safety protocols for handling sulfuryl chloride (SO₂Cl₂) is non-negotiable. Sulfuryl chloride is a highly corrosive, toxic, and water-reactive liquid that demands the utmost respect.[4]
Core Hazards:
-
Extreme Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[5]
-
High Reactivity with Water: Reacts violently with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas and sulfuric acid (H₂SO₄).[4][6] This reaction is highly exothermic.
-
Toxicity: Fatal if inhaled. Vapors are strong irritants.[5]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing are essential.[4] Contaminated clothing must be removed immediately and shoes discarded.[7]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation.[4][7] For emergencies or situations with potential vapor exposure, a full-face respirator with an appropriate acid gas cartridge is necessary.[4]
Handling and Storage:
-
Environment: Always work in a well-ventilated area, specifically a chemical fume hood.[7] Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Incompatible Materials: Store away from water, moisture, bases, alcohols, and amines.[4]
-
Storage Conditions: Keep in a cool, dry, well-ventilated area in a tightly sealed container.[4][5][7]
Spill Management:
-
Small Spills: Absorb the spill with an inert, non-combustible material like dry sand, earth, or vermiculite.[4][7] Do not use water.[4][7] Neutralize the area with sodium carbonate (soda ash) or lime.[4]
-
Large Spills: Evacuate the area immediately. Contain the spill and prevent entry into waterways. Contact emergency services.
PART 2: The Core Synthesis: Mechanism and Rationale
The synthesis of 4-methylpiperazine-1-sulfonyl chloride is a classic example of nucleophilic substitution at a sulfonyl sulfur center.[8] The reaction proceeds by the nucleophilic attack of the secondary amine of N-methylpiperazine on the electrophilic sulfur atom of sulfuryl chloride.
Reaction Mechanism
The reaction follows a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks the sulfur atom of sulfuryl chloride. This forms a transient, tetracoordinate intermediate.
-
Elimination: The intermediate collapses, eliminating a chloride ion and a proton to form the stable sulfonyl chloride product and hydrogen chloride (HCl) gas.
The generated HCl will then react with the basic tertiary amine of another molecule of 4-methylpiperazine-1-sulfonyl chloride or unreacted N-methylpiperazine to form the corresponding hydrochloride salt.
Visualizing the Mechanism
Caption: Reaction mechanism for the formation of the target compound.
PART 3: Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound. All operations must be conducted in a fume hood with appropriate PPE.
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS No. | Key Properties |
| N-Methylpiperazine | 100.16 | 0.903 | 109-01-3 | Flammable, corrosive liquid |
| Sulfuryl Chloride | 134.97 | 1.667 | 7791-25-5 | Corrosive, toxic, water-reactive liquid[6] |
| Dichloromethane (DCM) | 84.93 | 1.326 | 75-09-2 | Volatile solvent, suspected carcinogen |
Step-by-Step Methodology
-
Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure the entire apparatus is flame-dried or oven-dried to remove all traces of moisture.
-
Reagent Preparation: In the fume hood, charge the flask with sulfuryl chloride (e.g., 1.2 equivalents) dissolved in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution in the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and prevent the thermal decomposition of sulfuryl chloride.[9]
-
Amine Addition: Dissolve N-methylpiperazine (e.g., 1.0 equivalent) in anhydrous DCM and load it into the dropping funnel. Add the N-methylpiperazine solution dropwise to the stirred sulfuryl chloride solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
The reaction mixture will likely be a slurry, as the hydrochloride salt product often precipitates from DCM.
-
Filter the solid product under vacuum.
-
Wash the collected solid with a small amount of cold, anhydrous DCM or diethyl ether to remove any unreacted starting materials or soluble byproducts.
-
-
Drying: Dry the white to off-white solid product under high vacuum to remove residual solvent.
Visualizing the Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Everything about Sulfuryl Chloride [yufenggp.com]
- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mdpi.com [mdpi.com]
- 9. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Abstract
4-Methylpiperazine-1-sulfonyl chloride hydrochloride is a pivotal reagent in modern medicinal chemistry and organic synthesis. Its utility is rooted in the highly reactive sulfonyl chloride functional group, which serves as a potent electrophile. The core mechanism of action for this compound is nucleophilic substitution at the sulfur center, enabling the facile construction of sulfonamides, a class of compounds with broad pharmacological relevance. This guide provides a detailed exploration of this mechanism, discusses the strategic importance of the 4-methylpiperazine moiety, presents practical experimental protocols for its application, and outlines critical safety considerations for its handling. By synthesizing mechanistic theory with practical application, this document serves as a comprehensive resource for professionals leveraging this versatile building block in their research and development endeavors.
Introduction: The Strategic Importance of Piperazine and Sulfonamide Scaffolds
In the landscape of drug discovery, certain molecular scaffolds are deemed "privileged structures" due to their ability to bind to multiple biological receptors with high affinity. The piperazine nucleus is a prime example of such a scaffold, found in a vast array of biologically active compounds demonstrating antifungal, antibacterial, antipsychotic, and antitumor activities.[1] When combined with the sulfonamide functional group—another cornerstone of medicinal chemistry—the resulting molecules often exhibit desirable pharmacokinetic and pharmacodynamic properties.
This compound emerges as a key building block that covalently links these two important motifs. It provides a direct and efficient route to synthesize a diverse library of N-substituted 4-methylpiperazine sulfonamides. Understanding its fundamental reactivity and mechanism of action is crucial for its effective deployment in the synthesis of novel chemical entities.
Chemical Properties and Intrinsic Reactivity
The reactivity of this compound is dictated by the electronic properties of the sulfonyl chloride group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.
| Property | Value | Source |
| IUPAC Name | 4-methylpiperazine-1-sulfonyl chloride;hydrochloride | [2] |
| CAS Number | 33581-96-3 | [3][4] |
| Molecular Formula | C₅H₁₁ClN₂O₂S · HCl | [5] |
| Molecular Weight | 235.13 g/mol | [5] |
| Form | Solid | [5] |
| InChI Key | AYGQXEFMLQQXOD-UHFFFAOYSA-N | [5] |
| SMILES | O=S(N1CCN(C)CC1)(Cl)=O.Cl | [5] |
Note: The compound is a hydrochloride salt, meaning the tertiary amine of the piperazine ring is protonated. This enhances stability and water solubility but requires the use of a base in most reactions to neutralize the salt and the HCl byproduct generated.
Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center
The primary mechanism of action for this compound in synthetic transformations is a nucleophilic substitution reaction . This process is analogous to nucleophilic acyl substitution but occurs at a tetracoordinate sulfur center. The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: A nucleophile (Nu-H), typically an amine (R-NH₂) or an alcohol (R-OH), uses its lone pair of electrons to attack the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate intermediate. The geometry around the sulfur atom temporarily shifts towards a trigonal bipyramidal arrangement.
-
Departure of the Leaving Group: The intermediate rapidly collapses, reforming the sulfur-oxygen double bonds. This process is accompanied by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to its stability.
-
Deprotonation: The resulting product is typically protonated. A base, either added to the reaction mixture or the nucleophile itself, removes a proton from the nucleophile to yield the final, neutral sulfonamide or sulfonate ester product and a hydrochloride salt byproduct.
This fundamental mechanism is the basis for the compound's utility in forming stable covalent bonds with a wide range of nucleophilic partners.
Caption: Nucleophilic substitution at the sulfonyl chloride center.
Applications in Synthetic Chemistry and Drug Discovery
The primary application of 4-Methylpiperazine-1-sulfonyl chloride is as a versatile building block for synthesizing molecules with potential therapeutic value.[6]
-
Medicinal Chemistry: It is widely used to synthesize libraries of novel sulfonamides for screening against various biological targets, including enzymes and receptors. The resulting 4-methylpiperazine sulfonamide scaffold is a common feature in molecules targeting bacterial infections and cancer.[6]
-
Chemical Research: The reagent is employed to create specialized molecules for probing biological pathways and mechanisms of action.[6]
-
Drug Synthesis: A key step in the synthesis of several marketed drugs involves the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of Sildenafil involves the condensation of a chlorosulfonyl derivative with 1-methylpiperazine to form the final active sulfonamide moiety.[7] 4-Methylpiperazine-1-sulfonyl chloride allows for the reverse approach, where the piperazine sulfonating agent is pre-formed.
The 4-methylpiperazine group itself imparts specific, often beneficial, properties to the final molecule:
-
Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.
-
Pharmacokinetic Modulation: The piperazine ring can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Engagement: The piperazine nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity at the target site.
Experimental Protocols and Practical Guidance
Trustworthy protocols are self-validating. The following general procedure for the synthesis of a sulfonamide from this compound is based on established chemical principles and includes explanations for key steps.
General Protocol: Synthesis of N-Aryl/Alkyl-4-methylpiperazine-1-sulfonamide
Objective: To synthesize a sulfonamide by reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.5 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.1 eq) and the anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Causality: An inert atmosphere prevents reaction with atmospheric moisture, as sulfonyl chlorides can slowly hydrolyze. Anhydrous solvent is critical for the same reason.
-
-
Addition of Base: Cool the solution to 0 °C using an ice-water bath. Slowly add the tertiary amine base (2.5-3.0 eq).
-
Causality: One equivalent of base is required to deprotonate the hydrochloride salt of the starting material. A second equivalent is needed to neutralize the HCl generated during the sulfonylation reaction. A slight excess ensures the reaction goes to completion. Cooling mitigates the exothermicity of the acid-base neutralization.
-
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Causality: Slow, dropwise addition helps control the reaction rate and temperature, preventing the formation of undesired side products.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Causality: Reaction times vary depending on the nucleophilicity of the amine. Less reactive amines (e.g., anilines) may require longer times or gentle heating.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Causality: Monitoring ensures the reaction is stopped at the optimal time, maximizing yield and minimizing degradation or side reactions.
-
-
Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: A typical experimental workflow for sulfonamide synthesis.
Safety and Handling
As a reactive chemical, this compound requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | Corrosive (GHS05), Irritant (GHS07) | [2][5] |
| Signal Word | Danger / Warning | [2][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2][5] |
| Precautionary Statements | P260: Do not breathe dust/fume. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |
Handling Recommendations:
-
Always handle this reagent inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[10]
-
Keep the container tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][10]
-
In case of spills, clean up immediately using dry procedures to avoid generating dust.[10]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its mechanism of action, centered on efficient nucleophilic substitution, provides a reliable and robust method for synthesizing sulfonamides. By incorporating the privileged 4-methylpiperazine scaffold, this building block allows researchers to rapidly access novel chemical space and develop compounds with tailored pharmacological profiles. A thorough understanding of its reactivity, coupled with adherence to safe and logical experimental protocols, is paramount for harnessing its full potential in the synthesis of next-generation therapeutics.
References
- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 33581-96-3|this compound|BLD Pharm [bldpharm.com]
- 4. 33581-96-3|this compound| Ambeed [ambeed.com]
- 5. 4-Methyl-1-piperazinesulfonyl chloride hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Safe Handling of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride
Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Methylpiperazine-1-sulfonyl chloride hydrochloride, a key reagent in contemporary chemical synthesis and drug development.[1][2] Addressed to researchers, chemists, and laboratory professionals, this document synthesizes critical data from safety data sheets and chemical literature to establish a framework for risk mitigation. The core focus is on understanding the compound's inherent hazards, implementing robust engineering and administrative controls, and preparing for emergency scenarios. By detailing causality behind safety measures, from personal protective equipment selection to spill containment and disposal, this whitepaper serves as an essential resource for maintaining a safe and compliant laboratory environment.
Section 1: Compound Identification and Physicochemical Properties
This compound is a corrosive solid that serves as a building block in organic synthesis.[2][3] Its reactivity, particularly the sulfonyl chloride moiety, makes it a valuable synthetic tool but also dictates the stringent handling precautions required. The hydrochloride salt form generally imparts greater stability and modifies the compound's physical properties compared to the free base. A foundational understanding of these properties is the first step in a comprehensive risk assessment.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-methylpiperazine-1-sulfonyl chloride;hydrochloride | [4] |
| Synonyms | 4-Methyl-1-piperazinesulfonyl Chloride Hydrochloride | [1][5] |
| CAS Number | 33581-96-3 | [1] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂S | [1][5] |
| Molecular Weight | 235.13 g/mol | [1][5] |
| Appearance | Beige Powder Solid | [6] |
| Melting Point | 160 - 165 °C / 320 - 329 °F | [6] |
| Reactivity | Reacts with water.[7] Moisture sensitive.[8] Corrosive to metals.[3] |
The presence of a sulfonyl chloride group makes the compound highly susceptible to hydrolysis. Contact with water or moisture will liberate acidic and corrosive byproducts, such as hydrochloric acid and sulfonic acid, which can also generate flammable hydrogen gas upon contact with metals. This reactivity is the primary driver for the specific storage and handling recommendations outlined in subsequent sections.
Section 2: Hazard Profile and Toxicology
This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] The primary dangers are its severe corrosivity and potential toxicity upon exposure.[3][4] A detailed understanding of these hazards is crucial for preventing accidental exposure and ensuring appropriate emergency response.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Corrosive to Metals | 1 | H290: May be corrosive to metals[3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4][9] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |
| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[8] |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |
Routes of Exposure and Health Effects
-
Inhalation: Inhalation of dust is highly hazardous and potentially fatal. It can cause severe irritation and chemical burns to the respiratory tract, leading to symptoms like coughing, shortness of breath, and lung edema (fluid in the lungs), which may be delayed.[3]
-
Skin Contact: Direct contact causes severe skin burns and damage.[3][4] The material is also classified as toxic in contact with skin. Prolonged exposure can lead to an allergic skin reaction in sensitive individuals.[8]
-
Eye Contact: This compound is extremely destructive to eye tissue. Contact will cause severe burns, and can lead to permanent eye damage.[3]
-
Ingestion: Ingestion is toxic and will cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[3][10]
It is important to note that the chemical, physical, and toxicological properties have not been fully investigated, warranting a cautious approach that treats the compound as highly hazardous.[7][8]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is required to handle this compound safely.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the required engineering control for weighing, transferring, and reacting this material to prevent inhalation of dust or vapors.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][11]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's high corrosivity and toxicity. All PPE must be inspected before use and removed carefully to avoid cross-contamination.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Hand Protection: Wear chemical-resistant, impervious gloves. Given the compound's reactivity, butyl rubber or nitrile rubber gloves are recommended. Always consult the glove manufacturer's resistance chart.
-
Skin and Body Protection: Wear a lab coat.[3] For larger quantities or tasks with a high risk of splash, a chemical-resistant apron or coveralls should be used.[12] Contaminated work clothing must not be allowed out of the workplace and should be laundered separately.[3]
-
Respiratory Protection: If a fume hood is not available or if there is a risk of exposure during cleanup, an approved respirator is required.[3] For dust, a dust mask (e.g., N95) may be sufficient for low-level exposure, but for higher-risk scenarios, a respirator with cartridges appropriate for acid gases and organic vapors is necessary.[9]
Caption: PPE selection workflow for handling the compound.
Protocol 3.1: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on a lab coat and tie any sashes.
-
Put on respiratory protection, if required. Ensure a proper seal check is performed.
-
Put on eye and face protection (goggles, then face shield).
-
Perform hand hygiene again.
-
Put on gloves, ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat by rolling it inside-out and away from the body.
-
Perform hand hygiene.
-
Remove face shield and goggles from the back.
-
Remove respirator, if worn.
-
Perform thorough hand hygiene with soap and water.[3]
-
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is non-negotiable to prevent reactions and exposure.
Safe Handling
-
Avoid Personal Contact: All personal contact, including inhalation, must be avoided.[3]
-
Dust and Aerosol Prevention: Handle the solid carefully to avoid generating dust.[3][8] Avoid the formation of aerosols.
-
Incompatible Materials: Keep away from incompatible materials such as strong bases, oxidizing agents, acids, and especially moisture/water.[7][8][11]
-
Ignition Sources: Keep away from heat and sources of ignition.[3][7] Do not smoke, eat, or drink in the handling area.[3]
-
General Hygiene: Wash hands thoroughly with soap and water after handling.[3] Immediately change any contaminated clothing.
Storage Conditions
-
Container: Store in the original container, which should be corrosion-resistant.[3] Keep containers securely sealed when not in use.[3]
-
Atmosphere: The compound is moisture-sensitive. Store in a cool, dry, well-ventilated area.[3] For long-term stability and safety, storing under an inert atmosphere (e.g., nitrogen) is recommended.
-
Location: Store locked up or in an area accessible only to authorized personnel.[3] Store away from incompatible materials and foodstuff containers.[3]
-
Integrity: Protect containers from physical damage and check regularly for leaks.[3]
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with these procedures before handling the compound.
First-Aid Measures
-
General Advice: Move the victim to fresh air. Call a physician or poison control center immediately.[3] Show the Safety Data Sheet to the medical professional.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing, including footwear.[3] Continue flushing with water and transport to a hospital.[3]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3][7] Remove contact lenses if it can be done safely.[3][7] Transport to a hospital or ophthalmologist without delay.[3]
-
Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3]
Spill Response
For any spill, the priority is personal safety. For large spills or any spill you are not trained or equipped to handle, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for responding to a small laboratory spill.
Protocol 5.1: Small Spill Cleanup
-
Isolate: Alert others and secure the area. Prevent entry of unauthorized personnel.[13]
-
Protect: Don the full PPE as described in Section 3, including respiratory protection.
-
Ventilate: Ensure the area is well-ventilated. Extinguish all ignition sources.[3]
-
Contain: If it is a solid, prevent it from spreading. Do not add water.
-
Clean: Carefully sweep up the solid material using spark-proof tools.[13] Avoid creating dust.[3] Place the material into a suitable, labeled container for hazardous waste.[3][7]
-
Decontaminate: Clean the spill area. Consult the SDS for specific neutralization procedures if required.
-
Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.
-
Report: Report the spill to your Environmental Health & Safety department.[13]
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[3][8] Water may be unsuitable due to reactivity, but a water spray or fog may be used for large fires, with caution.[3]
-
Hazards from Combustion: Heating may cause containers to rupture violently.[3] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and corrosive hydrogen chloride gas.[3][8]
-
Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[7]
Section 6: Waste Disposal
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Regulations: All disposal practices must comply with local, regional, and national hazardous waste regulations.[3][7]
-
Professional Disposal: It is mandatory to use a licensed professional waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or with general waste.
-
Containers: Waste should be collected in clearly labeled, sealed, and appropriate containers.[3] Empty containers should be decontaminated before disposal but should be handled as hazardous until then.[3]
-
Treatment: In some cases, controlled neutralization at an approved treatment facility may be part of the disposal process.[3] This should only be performed by trained professionals.
Conclusion
This compound is a potent and valuable chemical reagent that demands the highest standards of safety and handling. Its corrosive and toxic nature requires a comprehensive safety strategy built on a foundation of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness. By understanding the causality behind these protocols—from its reactivity with water to its toxicological profile—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. Always consult the most current Safety Data Sheet from your supplier before commencing any work.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 33581-96-3|this compound|BLD Pharm [bldpharm.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1-piperazinesulfonyl Chloride Hydrochloride CAS#: 33581-96-3 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. 4-甲基哌嗪-1-甲酰氯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
A Senior Application Scientist's Guide to 4-Methylpiperazine-1-sulfonyl chloride hydrochloride: A Core Building Block in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Methylpiperazine-1-sulfonyl chloride hydrochloride has emerged as a particularly valuable reagent, enabling the direct incorporation of the 4-methylpiperazinylsulfonamide moiety into drug candidates. This scaffold is prevalent in a multitude of clinically successful drugs, prized for its ability to confer favorable physicochemical properties, enhance target binding, and improve pharmacokinetic profiles. This in-depth guide provides a technical exploration of this building block, grounded in field-proven insights. We will dissect its chemical properties, outline core synthetic methodologies with an emphasis on the causality behind experimental choices, and illustrate its application through a seminal case study in pharmaceutical synthesis.
Core Characteristics and Strategic Value
This compound is a bifunctional reagent. Its strategic importance in drug discovery stems from the two key structural motifs it introduces: the highly reactive sulfonyl chloride group and the N-methylated piperazine ring.
-
The Sulfonyl Chloride Handle: This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form highly stable sulfonamide linkages.[1] This reaction is efficient and forms the cornerstone of its utility.
-
The 4-Methylpiperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in successful drugs across various therapeutic areas.[2][3] The N-methyl group imparts specific properties, including increased basicity and aqueous solubility at physiological pH, which can be critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Physicochemical and Safety Data
Precise handling of this reagent is critical for reproducible results and laboratory safety. The hydrochloride salt form enhances stability but requires consideration during reaction setup.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂Cl₂N₂O₂S | [4][5] |
| Molecular Weight | 235.13 g/mol | [4][5] |
| CAS Number | 33581-96-3 | [5] |
| Appearance | Solid | [6] |
| Typical Purity | ≥95% | [5] |
| Storage | Store at 2-8 °C, under inert gas. Moisture sensitive. | [7][8] |
Safety & Handling: A Self-Validating Protocol
Trustworthiness in experimental design begins with safety. This compound is a hazardous substance requiring stringent handling protocols.
-
Hazards: The compound is corrosive and may cause severe skin burns and eye damage.[8][9] It is also toxic if swallowed, in contact with skin, or inhaled.[8] The sulfonyl chloride moiety reacts with moisture, including atmospheric humidity, to release hydrochloric acid (HCl), which is both corrosive and a source of experimental variability.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye/face protection (safety glasses and face shield).[8][10]
-
Handling Environment: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to preserve the reagent's integrity and ensure stoichiometric accuracy in reactions.[8]
The Cornerstone Reaction: Sulfonamide Synthesis
The primary application of 4-methylpiperazine-1-sulfonyl chloride is the synthesis of N-substituted sulfonamides. This reaction provides a robust and reliable method for covalently linking the 4-methylpiperazine motif to a target molecule, typically via a primary or secondary amine.
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The HCl byproduct generated, along with the starting material's hydrochloride salt, must be neutralized by a base for the reaction to proceed to completion.
Caption: General workflow for sulfonamide synthesis.
Expert Insights: Causality in Protocol Design
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. At least two equivalents are required: one to neutralize the hydrochloride salt of the starting material and another to quench the HCl generated during the reaction. Using an excess (e.g., 2.5-3.0 equivalents) can help drive the reaction to completion.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.[12] They are chosen for their inability to react with the sulfonyl chloride and their ability to dissolve the reactants. The absence of water is critical to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release upon addition of the amine.[13] It is then typically allowed to warm to room temperature to ensure the reaction proceeds to completion.
Case Study: The Synthesis of Sildenafil (Viagra®)
The synthesis of Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), serves as a quintessential example of sulfonamide bond formation in drug manufacturing.[14][15] While the commercial synthesis uses N-methylpiperazine and a separate sulfonyl chloride core, the key bond-forming step is identical in principle to the reactions performed with the title building block.[16][17]
The crucial step involves the reaction of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with N-methylpiperazine to form the final sildenafil molecule.[14]
Caption: Key sulfonamide coupling step in Sildenafil synthesis.
Protocol: Synthesis of a Sildenafil Analogue
This protocol describes the reaction of an aryl sulfonyl chloride with 1-methylpiperazine, mirroring the core transformation in Sildenafil's synthesis and the primary use of 4-methylpiperazine-1-sulfonyl chloride.
Objective: To couple an aryl sulfonyl chloride intermediate with 1-methylpiperazine to form the corresponding sulfonamide.
Materials:
-
Aryl sulfonyl chloride (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (2.5 eq)
-
5% w/w Aqueous Sodium Bicarbonate (NaHCO₃)
-
Demineralized Water
-
Methanol (for crystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the aryl sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to manage the exotherm of the initial addition.
-
Base Addition: Add triethylamine (2.5 eq) dropwise to the solution while maintaining the temperature below 10 °C.
-
Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) dropwise to the reaction mixture. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
-
Reaction Progression: Allow the reaction to warm to room temperature (20–25 °C) and stir for 1-4 hours.[14] Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% w/w aqueous sodium bicarbonate and then demineralized water.[14] The bicarbonate wash removes any unreacted sulfonyl chloride (as sulfonic acid salt) and neutralizes excess acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Crystallize the resulting residue from methanol to yield the purified sulfonamide product.[14]
Broader Applications and Future Outlook
The utility of the 4-methylpiperazinylsulfonamide moiety extends far beyond erectile dysfunction treatment. This structural unit is explored in a vast range of therapeutic areas due to its favorable properties.
-
CNS Disorders: Piperazine derivatives are widely used in developing treatments for central nervous system disorders. For example, N-sulfonylpiperazine scaffolds have been investigated as potent inhibitors of Glycine Transporter-1 (GlyT-1), a target for schizophrenia.[18]
-
Oncology & Infectious Disease: The scaffold is a common feature in kinase inhibitors for cancer therapy and has been incorporated into agents with antimicrobial and antibacterial properties.[2][19]
The continued prevalence of the 4-methylpiperazinylsulfonamide core in drug candidates ensures that this compound will remain a commercially important and synthetically valuable building block for the foreseeable future. Its straightforward reactivity and the desirable properties it imparts make it an indispensable tool in the medicinal chemist's arsenal for lead optimization and the construction of novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Methyl-1-piperazinesulfonyl chloride hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Methylpiperazine-1-sulfonyl chloride, CasNo.1688-95-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN [georganics.sk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Sildenafil - Wikipedia [en.wikipedia.org]
- 16. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 17. erowid.org [erowid.org]
- 18. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]
Methodological & Application
Application Notes & Protocols for Sulfonamide Synthesis using 4-Methylpiperazine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed protocol for the synthesis of N-substituted sulfonamides utilizing 4-methylpiperazine-1-sulfonyl chloride. The content herein is structured to offer not only a step-by-step methodology but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot the synthesis for their specific molecular targets.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Its prevalence is attributed to its ability to act as a bioisostere for other functional groups, its involvement in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance drug-like characteristics. The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the drug discovery and development process.[1][2][3] This document focuses on the use of 4-methylpiperazine-1-sulfonyl chloride, a versatile building block for introducing the 4-methylpiperazine moiety, which is itself a common feature in centrally active and other pharmaceutical agents.
Reaction Principle: Nucleophilic Substitution at the Sulfonyl Group
The synthesis of a sulfonamide from 4-methylpiperazine-1-sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride ion, a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated as a byproduct.[1]
Visualizing the Core Reaction
Caption: General workflow for sulfonamide synthesis.
Materials and Equipment
| Reagents | Equipment |
| 4-Methylpiperazine-1-sulfonyl chloride | Round-bottom flasks |
| Amine of interest (primary or secondary) | Magnetic stirrer and stir bars |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Triethylamine (TEA) | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated sodium bicarbonate (NaHCO₃) solution | Thin Layer Chromatography (TLC) plates (silica gel) |
| Brine (saturated NaCl solution) | UV lamp for TLC visualization |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Column chromatography setup (silica gel) |
| Solvents for chromatography (e.g., ethyl acetate, hexanes) | NMR spectrometer |
| Mass spectrometer |
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization based on the specific amine used.
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine of interest (1.0 mmol).
-
Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL).
-
Cool the solution to 0 °C using an ice bath.
2. Addition of Base and Sulfonyl Chloride:
-
To the cooled amine solution, add triethylamine (TEA) (1.2 mmol). Stir for 5-10 minutes.
-
In a separate vial, dissolve 4-methylpiperazine-1-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the 4-methylpiperazine-1-sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes.
3. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine and the formation of a new, typically less polar, product spot should be observed. The reaction is generally complete within 2-4 hours.
4. Work-up Procedure:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis. A gradient of ethyl acetate in hexanes is often effective.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final sulfonamide.
6. Characterization:
-
Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.
-
Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety and Handling Precautions
-
4-Methylpiperazine-1-sulfonyl chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[4] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Triethylamine (TEA) is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.
-
Hydrochloric acid (HCl) is a corrosive acid. Handle with appropriate care to avoid skin and eye contact.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.
-
Multiple Products: The formation of side products may occur if the amine has multiple reactive sites. In such cases, protecting group strategies may be necessary.
-
Purification Challenges: If the product is difficult to separate from the starting materials or byproducts, consider alternative purification techniques such as crystallization or preparative HPLC.
Conclusion
This protocol provides a robust and reliable method for the synthesis of N-substituted sulfonamides from 4-methylpiperazine-1-sulfonyl chloride. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can effectively synthesize a diverse range of sulfonamides for various applications in drug discovery and chemical biology.
References
Application Notes and Protocols: Leveraging 4-Methylpiperazine-1-sulfonyl chloride for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the medicinal chemist's toolkit, the 4-methylpiperazine group has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its basic nitrogen atom can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Furthermore, the piperazine ring can be readily functionalized to modulate physicochemical properties such as solubility and cell permeability, which are critical for drug efficacy.
4-Methylpiperazine-1-sulfonyl chloride is a key reagent that allows for the facile introduction of the desirable 4-methylpiperazine-1-sulfonyl moiety onto a variety of molecular scaffolds. This building block is particularly valuable for creating sulfonamide-based kinase inhibitors, a class of compounds known for their robust chemical stability and ability to form strong interactions with the kinase active site. This guide provides a comprehensive overview of the application of 4-methylpiperazine-1-sulfonyl chloride in the synthesis of kinase inhibitors, including detailed protocols and insights into the underlying chemical principles.
Chemical Properties and Safe Handling of 4-Methylpiperazine-1-sulfonyl chloride
A thorough understanding of the reagent's properties is paramount for its successful and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C5H11ClN2O2S | PubChem[1] |
| Molecular Weight | 198.67 g/mol | PubChem[1] |
| Appearance | White to off-white solid | |
| CAS Number | 1688-95-5 | PubChem[1] |
| Melting Point | 76-79 °C | |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Reacts with water. |
Safety and Handling Precautions:
4-Methylpiperazine-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The compound is harmful if swallowed and causes severe skin burns and eye damage.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.
General Synthetic Protocol for Sulfonamide Formation
The reaction of 4-methylpiperazine-1-sulfonyl chloride with a primary or secondary amine is a standard method for the formation of a sulfonamide bond. The following protocol provides a general guideline that can be adapted for a variety of substrates.
Experimental Protocol:
Materials:
-
4-Methylpiperazine-1-sulfonyl chloride
-
Amine substrate (e.g., a substituted aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexanes/ethyl acetate or DCM/methanol)
Procedure:
-
Reaction Setup: To a solution of the amine substrate (1.0 equivalent) in anhydrous DCM or THF (0.1-0.2 M) under an inert atmosphere, add a base such as TEA or DIPEA (1.5-2.0 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylpiperazine-1-sulfonyl chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath). The slow addition is crucial to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system to afford the desired sulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion. An excess of the base is used to ensure that all the generated HCl is scavenged.
-
Temperature Control: The initial addition of the sulfonyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
Aqueous Workup: The aqueous workup with a mild base like sodium bicarbonate is performed to remove any unreacted sulfonyl chloride (by hydrolysis), the hydrochloride salt of the base, and other water-soluble impurities.
Case Study: Synthesis of a Potent ABL/KIT Dual Kinase Inhibitor Scaffold
Target Molecule: N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylpiperazine-1-sulfonamide
Synthetic Scheme:
Caption: Synthetic route to a kinase inhibitor scaffold.
Detailed Protocol for Step 3: Sulfonamide Formation
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 g, 3.46 mmol) in 20 mL of anhydrous dichloromethane.
-
Add triethylamine (0.72 mL, 5.19 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-methylpiperazine-1-sulfonyl chloride (0.75 g, 3.81 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the solution of 4-methylpiperazine-1-sulfonyl chloride dropwise to the cooled aniline solution over 15 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, add 20 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the target sulfonamide.
Biological Evaluation and Kinase Selectivity
The synthesized sulfonamide can be evaluated for its inhibitory activity against a panel of protein kinases. The primary targets for inhibitors containing the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety are often ABL and c-KIT kinases, which are implicated in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[2]
Kinase Inhibition Assay (General Protocol):
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³³P]ATP.
-
Procedure: The kinase, a suitable substrate (e.g., a peptide), and ATP are incubated in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are determined by fitting the dose-response data to a sigmoidal curve.
Expected Outcome:
A successful inhibitor would exhibit low nanomolar IC50 values against ABL and c-KIT kinases. For example, the related compound CHMFL-ABL/KIT-155 potently inhibited ABL and c-KIT with IC50 values of 46 nM and 75 nM, respectively.[2] Kinome-wide selectivity profiling is also crucial to assess the inhibitor's specificity and potential off-target effects.
Kinase Signaling Pathways
The BCR-ABL and c-KIT signaling pathways are complex and involve multiple downstream effectors that promote cell proliferation and survival. Inhibitors targeting these kinases aim to block these aberrant signaling cascades.
Caption: Simplified BCR-ABL Signaling Pathway.
Caption: Simplified c-KIT Signaling Pathway.
Conclusion
4-Methylpiperazine-1-sulfonyl chloride is a valuable and versatile reagent for the synthesis of sulfonamide-based kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery efforts. The strategic incorporation of the 4-methylpiperazine-1-sulfonyl moiety can lead to the development of potent and selective kinase inhibitors with improved pharmacological properties, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Methylpiperazine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Piperazine Sulfonamide Moiety
4-Methylpiperazine-1-sulfonyl chloride is a key building block in modern medicinal chemistry and drug discovery. Its utility lies in its ability to readily undergo nucleophilic substitution reactions to form a diverse array of sulfonamides. The resulting 4-methylpiperazine sulfonamide scaffold is a privileged structure found in numerous biologically active compounds, valued for its favorable pharmacokinetic properties and ability to engage in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the experimental conditions and detailed protocols for the successful implementation of nucleophilic substitution reactions using this versatile reagent. The piperazine moiety is a common feature in many pharmaceuticals due to its ability to improve solubility and oral bioavailability.
Mechanistic Considerations in Nucleophilic Substitution at the Sulfonyl Group
The reaction of 4-Methylpiperazine-1-sulfonyl chloride with a nucleophile (Nu) proceeds via a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction mechanism can be nuanced, influenced by the nucleophile, solvent, and temperature, but generally follows an addition-elimination pathway or a concerted SN2-like mechanism.
The general transformation can be depicted as follows:
Caption: General Nucleophilic Substitution Pathway.
A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of base is critical to avoid unwanted side reactions.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of 4-Methylpiperazine-1-sulfonyl chloride with common classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines in an Aprotic Solvent
This protocol is a robust and widely applicable method for the synthesis of N-substituted 4-methylpiperazine-1-sulfonamides.
Materials:
-
4-Methylpiperazine-1-sulfonyl chloride
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF (approximately 0.1 M concentration).
-
To this solution, add triethylamine or DIPEA (1.5 equivalents). Stir the mixture at room temperature for 10 minutes. For less reactive amines, cooling the reaction to 0 °C before the addition of the sulfonyl chloride may be beneficial to control the initial exotherm.
-
In a separate flask, dissolve 4-Methylpiperazine-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 4-Methylpiperazine-1-sulfonyl chloride dropwise to the stirring amine solution over a period of 15-30 minutes.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like DCM and THF are chosen to prevent hydrolysis of the highly reactive sulfonyl chloride.[1]
-
Base: A non-nucleophilic organic base such as TEA or DIPEA is used to scavenge the HCl produced during the reaction without competing with the primary or secondary amine nucleophile. An excess of the base ensures that the reaction medium remains basic, favoring the nucleophilic attack.
-
Stoichiometry: A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the potentially more valuable amine. Conversely, if the sulfonyl chloride is the limiting reagent, a slight excess of the amine can be used.
Protocol 2: Reaction with Alcohols to Form Sulfonate Esters
This protocol outlines the conversion of alcohols to their corresponding sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.
Materials:
-
4-Methylpiperazine-1-sulfonyl chloride
-
Primary or secondary alcohol of interest
-
Anhydrous Pyridine or a mixture of DCM and TEA
-
Anhydrous diethyl ether or ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or DCM (approximately 0.2 M). If using DCM, add triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-Methylpiperazine-1-sulfonyl chloride (1.2 equivalents) portion-wise to the cold, stirring solution. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.
-
If pyridine was used as the solvent, wash the organic layer extensively with cold 1 M HCl to remove the pyridine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting sulfonate ester is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography.
Expert Insights:
-
The reaction of sulfonyl chlorides with alcohols is generally slower than with amines.
-
Pyridine can act as both a solvent and a base, and it is particularly effective for this transformation.
-
The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the nucleophilic substitution of 4-Methylpiperazine-1-sulfonyl chloride with various nucleophiles.
| Nucleophile Class | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic Amines | DCM, THF | TEA, DIPEA | 0 to RT | 1-4 |
| Secondary Aliphatic Amines | DCM, THF | TEA, DIPEA | RT to 40 | 4-12 |
| Anilines (Aromatic Amines) | Pyridine, DMF | Pyridine, TEA | RT to 80 | 6-24 |
| Primary Alcohols | Pyridine, DCM | Pyridine, TEA | 0 to RT | 2-8 |
| Secondary Alcohols | Pyridine, DCM | Pyridine, TEA | RT to 50 | 12-24 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide from 4-Methylpiperazine-1-sulfonyl chloride and an amine.
Caption: Synthesis and Purification Workflow.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, confirming the consumption of starting materials and the formation of the desired product.
-
Work-up Procedure: The aqueous washes are crucial for removing the base, unreacted starting materials, and salts, ensuring a cleaner crude product for purification.
-
Purification and Characterization: Purification by chromatography or recrystallization isolates the target compound. Subsequent characterization by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis confirms the structure and purity of the final sulfonamide, validating the success of the synthesis.
References
Strategic Acylation with 4-Methylpiperazine-1-sulfonyl Chloride Hydrochloride: A Guide for Synthetic Chemists
Abstract
4-Methylpiperazine-1-sulfonyl chloride hydrochloride is a cornerstone reagent for the introduction of the 4-methylpiperazine-1-sulfonyl group, a pharmacologically significant moiety, into a diverse range of molecular scaffolds. This guide provides an in-depth analysis of acylation reactions utilizing this reagent, tailored for researchers, scientists, and professionals in drug development. We will delve into the reagent's characteristics, mechanistic details of the acylation process, and present detailed, field-proven protocols for the derivatization of amines and phenols. Furthermore, this document offers troubleshooting advice and explores the strategic importance of the 4-methylpiperazine-1-sulfonyl moiety in medicinal chemistry.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is paramount for its effective and safe utilization.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | 4-methylpiperazine-1-sulfonyl chloride;hydrochloride | [1] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂S | [1] |
| Molecular Weight | 235.13 g/mol | [1] |
| CAS Number | 33581-96-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar aprotic solvents (e.g., DMF, DCM) |
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound.[2] It is imperative to handle this reagent within a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry environment to prevent degradation.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
The Mechanism of Acylation
The fundamental reaction involves the nucleophilic attack of an amine or a phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide or a sulfonate ester, respectively, with the concomitant release of hydrochloric acid (HCl).
References
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of Sulfonamides Utilizing 4-Methylpiperazine-1-sulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal chemistry.[1] Since the groundbreaking discovery of Prontosil in the 1930s, which heralded the age of antibacterial therapy, molecules containing this scaffold have become indispensable.[2] Today, sulfonamides are integral components of a vast array of FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5]
The synthesis of sulfonamides is a critical process in drug discovery and development. The most robust and widely adopted method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3][5] This application note provides a detailed, field-proven protocol for the large-scale synthesis of sulfonamides using 4-Methylpiperazine-1-sulfonyl chloride, a key building block for introducing the pharmacologically relevant 4-methylpiperazine moiety. This guide is intended for researchers, chemists, and drug development professionals, emphasizing safety, scalability, and scientific rationale.
Scientific Principles & Reaction Mechanism
The formation of a sulfonamide bond is a classic example of nucleophilic acyl substitution at a sulfur center. The underlying mechanism provides the basis for optimizing reaction conditions for large-scale production.
Causality of the Reaction: The reaction is driven by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (R-SO₂Cl). The two oxygen atoms and the chlorine atom strongly withdraw electron density from the sulfur, making it highly susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) acts as the nucleophile.
The reaction proceeds as follows:
-
Nucleophilic Attack: The amine attacks the electrophilic sulfur atom of 4-Methylpiperazine-1-sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, expelling a chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: The resulting positively charged sulfonamide is deprotonated by a base, yielding the neutral sulfonamide product and a salt (e.g., triethylammonium chloride).
A base, such as triethylamine or pyridine, is crucial in this reaction to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[1][6] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Nucleophilic attack of an amine on the sulfonyl chloride, followed by elimination of HCl.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 1.0 mole scale synthesis and can be adjusted proportionally. It is imperative that this procedure is conducted by trained personnel in a controlled environment suitable for chemical manufacturing.
Materials & Equipment
| Reagents & Materials | Equipment |
| 4-Methylpiperazine-1-sulfonyl chloride (1.0 eq) | 10 L Glass-lined or Stainless Steel Reactor |
| Primary or Secondary Amine (R-NH₂ or R₂NH) (1.05 eq) | Overhead Mechanical Stirrer with appropriate impeller |
| Triethylamine (Et₃N) (1.5 eq) | Temperature Probe (thermocouple) |
| Dichloromethane (DCM) or Acetonitrile (MeCN) (5-10 L) | Jacketed cooling/heating system (Chiller/Heater) |
| 1 M Hydrochloric Acid (HCl) | Addition Funnel (minimum 2 L capacity) |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Inert Gas Inlet (Nitrogen or Argon) |
| Saturated Sodium Chloride (Brine) Solution | Quenching Vessel (minimum 20 L capacity) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Large Separatory Funnel or Extraction unit |
| Recrystallization Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) | Rotary Evaporator (industrial scale) |
| Silica Gel for chromatography (if required) | Filtration apparatus (e.g., Nutsche filter) |
| TLC plates (Silica gel 60 F₂₅₄) | Vacuum Oven |
Critical Safety & Handling (EHS)
Trustworthiness through Safety: A successful synthesis is a safe synthesis. Adherence to safety protocols is non-negotiable.
-
4-Methylpiperazine-1-sulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.[7] Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Amines: Toxicity varies widely. Consult the specific Safety Data Sheet (SDS) for the amine being used. Many are corrosive, toxic, and/or flammable.
-
Triethylamine (Et₃N): A flammable, corrosive, and toxic liquid. Work in a well-ventilated fume hood and prevent contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic. Avoid inhalation and ensure proper ventilation.
-
Exothermic Reaction: The reaction is exothermic. Slow, controlled addition of the sulfonyl chloride and efficient cooling are critical to prevent a thermal runaway.
Step-by-Step Synthesis Procedure
1. Reactor Preparation & Inerting:
-
Ensure the reactor is clean and dry.
-
Assemble the reactor with the overhead stirrer, temperature probe, and addition funnel.
-
Purge the reactor with an inert gas (Nitrogen) to create an anhydrous atmosphere.
2. Reagent Charging:
-
Charge the reactor with the selected amine (1.05 eq) and the chosen solvent (e.g., 5 L of DCM).
-
Begin stirring to ensure complete dissolution.
-
Add triethylamine (1.5 eq) to the reactor. A slight exotherm may be observed.
3. Reaction Execution:
-
Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
In a separate vessel, dissolve the 4-Methylpiperazine-1-sulfonyl chloride (1.0 eq) in the same solvent (e.g., 2 L of DCM).
-
Transfer this solution to the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Slowly warm the mixture to room temperature (20-25 °C) and continue stirring for 4-16 hours.
4. Reaction Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).[6][9] Withdraw a small aliquot, quench it with water, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate.
-
The disappearance of the starting amine spot indicates the reaction is complete.
5. Work-up and Quenching:
-
Once complete, carefully transfer the reaction mixture to a quenching vessel containing 5 L of cold water.
-
Transfer the biphasic mixture to a large separatory funnel or extraction unit.
-
Separate the layers. Wash the organic layer sequentially with:
- 1 M HCl (2 x 2 L) to remove excess triethylamine and any unreacted amine.
- Saturated NaHCO₃ solution (2 x 2 L) to neutralize any remaining acid.
- Brine (1 x 2 L) to reduce the amount of dissolved water in the organic layer.[9]
6. Product Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: For large-scale operations, recrystallization is the preferred method.[6]
- Select a suitable solvent or solvent system (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) by performing small-scale solubility tests.
- Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
- Isolate the purified crystals by filtration and wash with a small amount of cold solvent.
- Dry the final product in a vacuum oven until a constant weight is achieved.
Data & Process Parameters
Table 1: Example Reagent Stoichiometry (for R-NH₂ = Aniline)
| Reagent | MW ( g/mol ) | Moles | Equiv. | Mass (g) |
| Aniline | 93.13 | 1.05 | 1.05 | 97.8 |
| 4-Methylpiperazine-1-sulfonyl chloride | 196.68 | 1.00 | 1.00 | 196.7 |
| Triethylamine | 101.19 | 1.50 | 1.50 | 151.8 |
Table 2: Critical Process Parameters for Scaled Synthesis
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-10 °C (during addition) | Controls exothermic reaction, minimizes side products. |
| Addition Rate | 1-2 hours | Ensures efficient heat removal and process safety. |
| Stirrer Speed | 100-200 RPM | Ensures homogeneity without excessive splashing. |
| pH of Aqueous Washes | pH 1-2 (HCl), pH 8-9 (NaHCO₃) | Efficiently removes basic and acidic impurities. |
Analytical Characterization of the Final Product
To confirm the identity, structure, and purity of the synthesized sulfonamide, a suite of analytical techniques should be employed.
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural elucidation of the molecule, confirming the connectivity of atoms.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution MS (HRMS) can confirm the elemental composition.[9][10]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, typically aiming for >98% for drug development applications.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups, particularly the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
Experimental Workflow Visualization
Caption: From reactor setup to final product analysis, a streamlined workflow for scaled synthesis.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of sulfonamides using 4-Methylpiperazine-1-sulfonyl chloride. By understanding the underlying chemical principles and adhering strictly to the detailed procedural and safety guidelines, researchers and development professionals can confidently and efficiently produce these valuable compounds on a large scale. The self-validating nature of the protocol, which includes in-process monitoring and final analytical characterization, ensures the production of high-purity materials suitable for further research and development.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. cbijournal.com [cbijournal.com]
- 4. [PDF] Recent advances in synthesis of sulfonamides: A review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. ymerdigital.com [ymerdigital.com]
Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with 4-Methylpiperazine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 4-Methylpiperazine-1-sulfonyl Chloride
4-Methylpiperazine-1-sulfonyl chloride is a pivotal reagent in medicinal chemistry and drug development. It is employed to introduce the 4-methylpiperazine-1-sulfonyl moiety onto substrate molecules, a common pharmacophore in a range of clinically significant agents. The resulting sulfonamides are integral to compounds developed for various therapeutic areas. The reaction involves the nucleophilic attack of a heteroatom (typically nitrogen or oxygen) on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
However, the high reactivity of sulfonyl chlorides presents a significant challenge in the synthesis of complex molecules.[1] These reagents readily react with various nucleophilic functional groups, including primary and secondary amines, alcohols, and thiols. When a molecule contains multiple reactive sites, achieving chemoselectivity—the reaction of the intended functional group while leaving others untouched—becomes paramount. Uncontrolled reactivity leads to a mixture of undesired products, complicating purification and severely reducing the yield of the target compound. This guide provides a detailed framework and field-proven protocols for implementing protecting group strategies to ensure precise, high-yielding sulfonylation reactions with 4-methylpiperazine-1-sulfonyl chloride.
The Imperative for Protection: A Chemoselectivity Analysis
The core challenge arises from the similar nucleophilicity of various functional groups. Primary (R-NH₂) and secondary (R₂NH) amines are often the intended targets for sulfonamide formation. However, hydroxyl (-OH) groups present in alcohols or phenols are also potent nucleophiles that can be readily sulfonylated under typical reaction conditions (e.g., in the presence of a base like triethylamine or pyridine).
Consider a substrate possessing both a secondary amine and a primary alcohol. Exposing this molecule directly to 4-methylpiperazine-1-sulfonyl chloride would result in a competitive reaction, yielding a mixture of the desired sulfonamide, the undesired sulfonate ester, and potentially a di-sulfonylated product. To direct the reaction exclusively to the amine, the alcohol must be "masked" or "protected."
A protecting group is a chemical moiety that is reversibly attached to a functional group to render it inert to a specific set of reaction conditions.[2] An effective protecting group strategy hinges on three pillars:
-
Ease of Installation: The group is introduced efficiently and in high yield.
-
Stability: The group remains intact during the primary reaction (sulfonylation).
-
Ease of Removal: The group is cleaved selectively in high yield without affecting the newly formed sulfonamide or other parts of the molecule.
This concept of selective removal is known as orthogonality .[3][4] An orthogonal protecting group can be removed under conditions that do not affect other protecting groups or sensitive functionalities within the molecule.[2][3][5]
Strategic Workflow for Protected Sulfonylation
The logical workflow for utilizing protecting groups in this context is a three-step sequence: Protect, React, and Deprotect. This systematic approach ensures the integrity of the final product and maximizes yield.
Caption: General workflow for a protected synthesis.
Protecting Group Strategy I: Alcohols in the Presence of Amines
When the target of sulfonylation is an amine in a molecule that also contains a hydroxyl group, the -OH group must be protected. Silyl ethers are an excellent choice due to their stability to the basic conditions of sulfonylation and their selective removal under acidic or fluoride-mediated conditions.
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS)
Rationale: The TBDMS group is sterically hindered, making it robust against many reagents, including the basic conditions (e.g., triethylamine, DIPEA) used for sulfonylation.[6] It is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (TMS) group, providing a wide window for subsequent reactions.[7] Its removal is typically achieved with fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or mild acid, conditions that leave the newly formed sulfonamide bond intact.[6][7][8]
Experimental Protocol: TBDMS Protection → Sulfonylation → Deprotection
Part A: TBDMS Protection of a Primary Alcohol
-
Setup: To a solution of the substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected substrate.[7]
Part B: Sulfonylation of the Amine
-
Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).
-
Base Addition: Add triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of 4-methylpiperazine-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often used directly in the next step.
Part C: TBDMS Deprotection
-
Setup: Dissolve the crude product from Part B in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.[7]
-
Reaction: Stir for 1-3 hours, monitoring the cleavage of the silyl ether by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography or recrystallization.
| Step | Key Reagents | Typical Solvent | Temperature | Typical Duration |
| Protection | TBDMSCl, Imidazole | DMF | 0 °C to RT | 12-16 h |
| Sulfonylation | 4-Methylpiperazine-1-sulfonyl chloride, Et₃N | DCM | 0 °C to RT | 4-8 h |
| Deprotection | TBAF (1M in THF) | THF | RT | 1-3 h |
| Table 1. Summary of conditions for TBDMS protection/deprotection strategy. |
Protecting Group Strategy II: Amines in the Presence of More Nucleophilic Amines
In molecules with multiple amine functionalities (e.g., a primary amine and a secondary amine), selective sulfonylation can be challenging. A common strategy is to protect the more reactive or sterically accessible amine. The tert-butoxycarbonyl (Boc) group is the industry standard for amine protection.
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
Rationale: The Boc group is easily installed using di-tert-butyl dicarbonate (Boc₂O).[9][10] It effectively transforms the nucleophilic amine into a non-reactive carbamate, which is stable to the basic conditions required for sulfonylation.[11][12] Critically, the Boc group is orthogonal to many other protecting groups and is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), which do not affect the robust sulfonamide linkage.[12][13]
Experimental Protocol: Boc Protection → Sulfonylation → Deprotection
Part A: Boc Protection of a Primary Amine
-
Setup: Dissolve the amine substrate (1.0 eq) in a 1:1 mixture of THF and water.
-
Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[9]
-
Reaction: Stir vigorously at room temperature for 8-12 hours. Monitor consumption of the starting material by TLC.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which is often pure enough for the next step.
Part B: Sulfonylation of the Target (Secondary) Amine
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add diisopropylethylamine (DIPEA, 2.0 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of 4-methylpiperazine-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 6-10 hours. Monitor by TLC.
-
Work-up: Dilute with DCM and wash with 1 M citric acid solution, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Part C: Boc Deprotection
-
Setup: Dissolve the crude sulfonamide from Part B in DCM (or 1,4-dioxane).
-
Reagent Addition: Add a 25-50% solution of trifluoroacetic acid (TFA) in DCM (v/v) or a 4 M solution of HCl in dioxane.[13][14]
-
Reaction: Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene (3x) to remove residual acid. If HCl/dioxane was used, the product is often isolated as the hydrochloride salt.
-
Purification: The crude product can be purified by reverse-phase chromatography, or by neutralization with a mild base followed by extraction and purification via silica gel chromatography.
| Step | Key Reagents | Typical Solvent | Temperature | Typical Duration |
| Protection | Boc₂O, NaHCO₃ | THF/H₂O | RT | 8-12 h |
| Sulfonylation | 4-Methylpiperazine-1-sulfonyl chloride, DIPEA | DCM | 0 °C to RT | 6-10 h |
| Deprotection | TFA or 4M HCl in Dioxane | DCM or Dioxane | RT | 1-2 h |
| Table 2. Summary of conditions for Boc protection/deprotection strategy. |
Orthogonal Strategies for Polyfunctional Molecules
For complex substrates containing both hydroxyl and multiple amine groups, an orthogonal strategy is essential.[3][5] This involves using protecting groups that can be removed under mutually exclusive conditions.
Example Scenario: A molecule contains a primary alcohol, a primary amine, and a secondary amine (the target for sulfonylation).
Caption: Orthogonal strategy for a polyfunctional molecule.
In this workflow:
-
The TBDMS group (protecting the alcohol) is stable to both the basic conditions of Boc protection and sulfonylation, and the acidic conditions of Boc deprotection. It is removed last using fluoride.
-
The Boc group (protecting the primary amine) is stable to TBDMS protection and the basic sulfonylation conditions. It is removed selectively with acid before the TBDMS group is cleaved.
This hierarchical deprotection scheme allows for the precise and predictable synthesis of highly functionalized molecules.
Conclusion and Best Practices
The successful synthesis of complex sulfonamides using 4-methylpiperazine-1-sulfonyl chloride is critically dependent on a well-designed protecting group strategy.
-
Analyze the Substrate: Before beginning, identify all potentially reactive nucleophilic sites.
-
Choose Orthogonal Groups: Select protecting groups (e.g., TBDMS for alcohols, Boc for amines) that can be removed without affecting each other or the target sulfonamide.
-
Monitor Each Step: Use TLC or LC-MS to confirm the completion of each protection, sulfonylation, and deprotection step before proceeding. This prevents carrying impurities and side products through the sequence.
-
Optimize Conditions: While the protocols provided are robust, reaction times and reagent stoichiometry may need to be optimized for specific substrates.
By implementing these strategies, researchers can overcome the challenges of chemoselectivity, enabling the efficient and reliable synthesis of novel molecular entities for drug discovery and development.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Application Note: Streamlined One-Pot Synthesis of N-Substituted Piperazine Sulfonamides Using 4-Methylpiperazine-1-sulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of therapeutic agents.[1][2] Similarly, the piperazine scaffold is a privileged structure known to impart favorable pharmacokinetic properties. This application note provides a detailed, field-tested protocol for the efficient one-pot synthesis of N-substituted sulfonamides by coupling various primary and secondary amines with 4-methylpiperazine-1-sulfonyl chloride. This method circumvents the need for isolating reactive intermediates, thereby increasing efficiency, reducing waste, and saving valuable research time.[3][4][5] We will explore the underlying reaction mechanism, provide a robust step-by-step protocol, offer a guide for troubleshooting, and discuss the causality behind key experimental choices, empowering researchers in drug discovery and process development to reliably synthesize diverse compound libraries.
Introduction and Scientific Rationale
Sulfonamides are recognized as important bioisosteres for amides and carboxylic acids, offering distinct advantages such as improved metabolic stability, enhanced binding affinity, and modulated water solubility.[6][7] The reaction between a sulfonyl chloride and an amine is the most classic and reliable method for forming the sulfonamide bond.[2][8][9] However, traditional multi-step syntheses often involve lengthy separation processes and the purification of intermediate compounds, which can lead to material loss and increased resource consumption.[10]
A one-pot synthesis strategy consolidates multiple reaction steps into a single vessel, significantly improving the overall efficiency.[3][5][11] This approach is particularly advantageous in pharmaceutical research where the rapid generation of diverse chemical analogs is crucial for structure-activity relationship (SAR) studies. By reacting 4-methylpiperazine-1-sulfonyl chloride directly with a target amine in a single procedural sequence, we can achieve a highly streamlined and economical synthesis.
Causality of the One-Pot Approach: The success of this one-pot procedure hinges on the compatibility of all reagents within a single reaction environment and the sequential nature of the reaction. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation of the starting amine, which would render it unreactive.[2][12]
Reaction Mechanism and Workflow
The core transformation is a nucleophilic acyl substitution-type reaction at the sulfur center. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of 4-methylpiperazine-1-sulfonyl chloride. This is followed by the elimination of a chloride ion. The concurrently generated HCl is immediately scavenged by the base present in the reaction mixture.
Below is a visual representation of the overall experimental workflow, from initial setup to the isolation of the final product.
Figure 1: High-level workflow for the one-pot synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of an amine with 4-methylpiperazine-1-sulfonyl chloride on a 1.0 mmol scale. Researchers should adjust quantities accordingly for their specific needs.
3.1 Materials and Reagents
-
Primary or Secondary Amine (1.0 mmol, 1.0 equiv)
-
4-Methylpiperazine-1-sulfonyl chloride hydrochloride (Commercially available)
-
Triethylamine (TEA) (approx. 2.2-3.0 mmol, 2.2-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (5-10 mL)
-
1 M Hydrochloric Acid (aq. HCl)
-
Saturated Sodium Bicarbonate (aq. NaHCO₃)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.2 Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
3.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired primary or secondary amine (1.0 mmol).
-
Expert Insight: An inert atmosphere is critical as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid, which will reduce the final yield.[12]
-
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (5 mL). Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.5 mmol, 2.5 equiv) to the solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 4-methylpiperazine-1-sulfonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (3 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 5-10 minutes.
-
Expert Insight: Slow, dropwise addition helps to control the exothermic nature of the reaction, minimizing the formation of potential side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
1 M aq. HCl (2 x 10 mL) - to remove excess triethylamine and any unreacted amine.
-
Saturated aq. NaHCO₃ (2 x 10 mL) - to remove any residual acid.
-
Brine (1 x 10 mL) - to initiate the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide product.
Summary of Key Parameters and Expected Outcomes
The following table provides a guideline for typical reaction parameters. Yields are highly dependent on the specific amine substrate used.
| Parameter | Recommended Condition/Value | Rationale |
| Stoichiometry | ||
| Amine | 1.0 equivalent | Limiting reagent. |
| 4-Methylpiperazine-1-sulfonyl chloride | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the amine. |
| Base (e.g., TEA) | 2.2 - 3.0 equivalents | Neutralizes HCl byproduct and the HCl salt of the sulfonyl chloride.[12] |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic solvents that do not react with the sulfonyl chloride.[13][14] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; RT drives reaction to completion.[12] |
| Reaction Time | 2 - 16 hours | Substrate dependent; monitor by TLC. |
| Expected Results | ||
| Yield | 75 - 95% | Typical range for this reaction type after purification. |
| Purity | >95% (post-purification) | Achievable with standard purification techniques. |
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common challenges.[12][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Impure or wet reagents/solvents. 3. Insufficient base. | 1. Use a fresh bottle of sulfonyl chloride. 2. Ensure all reagents are pure and solvents are anhydrous.[12] 3. Double-check stoichiometry and add sufficient base. |
| Reaction Stalls / Incomplete | 1. Sterically hindered amine. 2. Deactivated (electron-poor) amine. 3. Insufficient reaction time or temperature. | 1. Increase reaction time and/or gently heat the mixture (e.g., to 40 °C). 2. Consider using a stronger, non-nucleophilic base or a more polar solvent. |
| Multiple Products Observed by TLC | 1. Bis-sulfonylation of primary amines. 2. Side reactions due to excessive heat. | 1. Use a slight excess of the amine relative to the sulfonyl chloride. 2. Maintain controlled temperature, especially during addition. |
Conclusion
The one-pot synthesis of N-substituted piperazine sulfonamides from 4-methylpiperazine-1-sulfonyl chloride offers a highly efficient, rapid, and resource-conscious alternative to multi-step procedures. This protocol is robust and broadly applicable to a wide range of primary and secondary amines, making it an invaluable tool for medicinal chemists and drug development professionals engaged in the synthesis of novel molecular entities. By understanding the causality behind each step, researchers can confidently apply and adapt this methodology to accelerate their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. quora.com [quora.com]
- 11. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
analytical methods for monitoring reactions of 4-Methylpiperazine-1-sulfonyl chloride
An Application Guide to In-Process Monitoring of Reactions Involving 4-Methylpiperazine-1-sulfonyl Chloride
Abstract
4-Methylpiperazine-1-sulfonyl chloride (MPSC) is a pivotal reagent in modern synthetic chemistry, particularly in the development of pharmaceutical agents due to its role in forming sulfonamide linkages.[1] The inherent reactivity of the sulfonyl chloride functional group necessitates precise and robust analytical monitoring to ensure reaction completeness, minimize impurity formation, and guarantee process safety and reproducibility. This application note provides a detailed guide for researchers, chemists, and process development scientists on the implementation of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the effective monitoring of reactions involving MPSC. We present not just protocols, but the underlying scientific rationale for methodological choices, enabling users to adapt these techniques to their specific synthetic contexts.
Introduction: The Analytical Imperative in MPSC Chemistry
4-Methylpiperazine-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a nucleophilic piperazine ring. Its reactions, typically with primary or secondary amines to form sulfonamides, are fundamental in drug discovery. However, the high reactivity that makes MPSC a valuable reagent also presents analytical challenges. The sulfonyl chloride moiety is highly susceptible to hydrolysis, and side reactions can lead to complex impurity profiles.[2] Therefore, relying on endpoint analysis alone is insufficient for robust process development.
Real-time or quasi-real-time reaction monitoring provides critical data on:
-
Reaction Kinetics: Understanding the rate of consumption of MPSC and the formation of the desired product.
-
Intermediate Detection: Identifying transient species that may influence the reaction pathway.
-
Impurity Profiling: Detecting the formation of by-products, such as hydrolyzed MPSC, in real-time.
-
Process Optimization: Enabling data-driven decisions to adjust reaction parameters (temperature, addition rate) for improved yield and purity.
This guide explores three orthogonal analytical techniques, each offering unique advantages for monitoring these critical transformations.
Reaction Schematic and Safety Considerations
A canonical reaction of MPSC is its coupling with a primary amine (R-NH₂) to form a substituted sulfonamide. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with the subsequent loss of hydrochloric acid (HCl), which is typically scavenged by a base.
Safety Precaution: 4-Methylpiperazine-1-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions often produce HCl gas, requiring a base scavenger and proper ventilation.
Method 1: HPLC for Quantitative Offline Analysis
High-Performance Liquid Chromatography is the gold standard for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility. For sulfonyl chlorides, direct HPLC analysis can be challenging due to their reactivity and potential for on-column degradation. A more robust approach involves quenching the reaction aliquot and derivatizing the remaining MPSC into a stable, UV-active compound.
Principle of Derivatization-HPLC
The core principle is to rapidly stop the reaction (quench) and convert any unreacted MPSC into a single, stable derivative that can be easily separated and quantified. By reacting the aliquot with a molar excess of a nucleophile that has a strong chromophore (e.g., benzylamine), the remaining MPSC is transformed into a stable sulfonamide. The consumption of MPSC can then be accurately calculated by quantifying this derivative against a standard. This method circumvents the instability of the analyte itself.[4][5]
Detailed Protocol
A. Reagent Preparation:
-
Derivatizing Solution: Prepare a 0.5 M solution of benzylamine in acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
B. Sample Analysis:
-
At specified time points, withdraw a precise volume (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a significant excess of the derivatizing solution (e.g., 950 µL). Vortex for 30 seconds. This ensures the instantaneous conversion of all residual MPSC to N-benzyl-4-methylpiperazine-1-sulfonamide.
-
Dilute the quenched sample 10-fold with a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
Instrumental Conditions & Data
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 columns provide excellent retention and separation for the relatively non-polar sulfonamide product and derivative.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a MS-compatible modifier that ensures good peak shape by protonating silanol groups.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength for the analytes. |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min. | A gradient elution is necessary to separate the polar starting materials from the more non-polar product and derivative in good time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector | Diode Array Detector (DAD) | DAD allows monitoring at multiple wavelengths to find the optimal absorbance for each compound and check for peak purity. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds like the benzylamine derivative and many potential aromatic amine reactants/products. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
Method 2: ¹H NMR for In-Situ Structural Analysis
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-invasive and provides detailed structural information about all species in the solution simultaneously.[7][8] By tracking the disappearance of reactant signals and the emergence of product signals, one can directly observe the reaction's progress in real-time without altering the system.
Principle of NMR Monitoring
The protons on the piperazine ring of MPSC have distinct chemical shifts. Specifically, the protons adjacent to the electron-withdrawing sulfonyl chloride group are deshielded and appear at a characteristic downfield region.[9] Upon reaction with an amine, the electronic environment changes, causing these signals to shift. By integrating the area under these characteristic peaks over time, a kinetic profile of the reaction can be constructed.
Detailed Protocol
A. Sample Preparation:
-
In a clean, dry NMR tube, dissolve the limiting reagent (e.g., the primary amine) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
-
Add an internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a t=0 spectrum of this solution.
-
Carefully add a stoichiometric amount of MPSC to the NMR tube, cap it, invert several times to mix, and immediately re-insert it into the spectrometer.
B. Data Acquisition:
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Most modern spectrometers have automated routines for kinetic studies.
-
Ensure proper locking and shimming before the acquisition series begins.
Instrumental Parameters & Data Interpretation
| Parameter | Recommended Setting | Rationale |
| Spectrometer | Bruker Avance 400 MHz or equivalent | A 400 MHz instrument provides sufficient resolution to distinguish key proton signals in most reaction mixtures. |
| Solvent | CDCl₃, DMSO-d₆, or Acetonitrile-d₃ | Choice depends on the solubility of all reactants and products. |
| Pulse Program | Standard 1D Proton (e.g., zg30) | A simple 30° pulse allows for faster acquisition and shorter relaxation delays between scans.[10] |
| Number of Scans | 8 - 16 | A balance between obtaining good signal-to-noise in a reasonable time frame for kinetic monitoring. |
| Relaxation Delay (d1) | 2 - 5 seconds | Ensures quantitative accuracy by allowing protons to fully relax between pulses. |
| Acquisition Time | ~2-3 seconds | Sufficient to resolve most peaks. |
Data Analysis:
-
Identify Key Peaks: Identify a well-resolved peak for the MPSC reactant (e.g., protons on the piperazine ring α to the sulfur) and a well-resolved peak for the sulfonamide product.
-
Normalize and Integrate: Normalize all spectra to the constant integral of the internal standard.
-
Calculate Conversion: The percentage conversion at time t can be calculated from the integral of the product peak (Iprod) and the reactant peak (Ireact) using the formula: Conversion (%) = [ Iprod / (Iprod + Ireact) ] x 100
Method 3: In-Situ FTIR for Real-Time Functional Group Analysis
Fourier-Transform Infrared spectroscopy, particularly when coupled with an Attenuated Total Reflectance (ATR) probe, offers a powerful method for monitoring reactions in real-time directly within the reaction vessel.[11] It is highly specific to functional groups and provides continuous data, making it ideal for kinetic analysis and endpoint determination.
Principle of In-Situ FTIR
The sulfonyl chloride group (R-SO₂Cl) has two very strong and characteristic asymmetric and symmetric stretching vibrations. These typically appear in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[9][12] As the MPSC is consumed during the reaction, the absorbance intensity of these specific peaks will decrease. By trending the peak height or area over time, a real-time concentration profile of the reactant can be generated.
Detailed Protocol
-
Assemble the reaction apparatus (e.g., a jacketed lab reactor) and insert the in-situ ATR-FTIR probe, ensuring the probe tip is fully submerged in the reaction medium.
-
Add the solvent and all reactants except for MPSC.
-
Begin stirring and allow the system to reach the desired reaction temperature.
-
Collect a background spectrum. This will be automatically subtracted from all subsequent spectra, showing only the changes that occur during the reaction.
-
Initiate the reaction by adding the MPSC.
-
Begin data collection, acquiring a full spectrum every 1-2 minutes throughout the course of the reaction.
Instrumental Parameters & Data Interpretation
| Parameter | Recommended Setting | Rationale |
| Spectrometer | Mettler-Toledo ReactIR or equivalent | These systems are specifically designed for in-situ reaction analysis. |
| Probe Type | Diamond or Silicon ATR | Diamond ATR probes are extremely robust and chemically inert, making them suitable for a wide range of reaction conditions. |
| Spectral Range | 4000 - 650 cm⁻¹ | Covers the full mid-infrared range where most fundamental vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient resolution to distinguish characteristic peaks without excessively long scan times. |
| Data Collection | One spectrum every 1-2 minutes | Provides a high-density data stream for accurate kinetic modeling. |
Data Analysis:
-
Identify Key Bands: In the collected spectra, identify the characteristic S=O stretching band of MPSC (e.g., ~1380 cm⁻¹).
-
Trend Analysis: Use the instrument software to create a trend plot of the absorbance of this peak versus time.
-
Determine Endpoint: The reaction is complete when the absorbance of the MPSC peak has plateaued at or near zero. This provides a clear and unambiguous determination of the reaction endpoint.[11]
Method Selection Guide
The choice of analytical method depends on the specific goals of the study.
| Feature | HPLC (Offline, Derivatization) | ¹H NMR (In-Situ) | In-Situ FTIR |
| Primary Use Case | Accurate quantitation of yield and impurity profiling. | Mechanistic studies, structural confirmation of intermediates. | Real-time kinetic analysis, process control, endpoint determination. |
| Sampling | Invasive (aliquots removed) | Non-invasive | Non-invasive |
| Data Type | Quantitative concentration at discrete time points. | Quantitative and structural data for all species. | Real-time, continuous concentration profile of specific functional groups. |
| Strengths | High accuracy, sensitivity, and resolution. Gold-standard for purity. | Provides rich structural information. No sample prep needed. | Continuous data stream. Excellent for kinetics and process control. |
| Limitations | Labor-intensive. Time delay between sampling and result. | Lower sensitivity than HPLC. Requires deuterated solvents. | Provides functional group data, not discrete molecular structure. |
Conclusion
Effective monitoring of reactions involving 4-Methylpiperazine-1-sulfonyl chloride is essential for the development of safe, efficient, and robust synthetic processes. By leveraging the quantitative power of HPLC, the structural insight of NMR, and the real-time kinetic capabilities of in-situ FTIR, researchers can gain a comprehensive understanding of their chemical systems. The protocols and rationales provided in this guide serve as a foundation for scientists to select and implement the most appropriate analytical strategy, ultimately leading to higher quality products and more efficient process development cycles.
References
- 1. 4-methyl-1-piperazinesulfonyl chloride hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Methylpiperazine-1-sulfonyl Chloride Hydrochloride
Welcome to the technical support center for 4-Methylpiperazine-1-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to this compound
This compound is a bifunctional reagent widely used in medicinal chemistry and organic synthesis. Its utility lies in the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides. The presence of the 4-methylpiperazine group often imparts desirable pharmacokinetic properties to the final molecule. However, the inherent reactivity of the sulfonyl chloride and the presence of a tertiary amine within the piperazine ring can lead to several common side reactions. This guide will address these issues in a practical, question-and-answer format.
Section 1: Hydrolysis and Moisture Sensitivity
The sulfonyl chloride functional group is highly susceptible to hydrolysis, which is often the primary cause of reagent degradation and low reaction yields.
FAQ 1: My reaction yield is consistently low, and I suspect my starting material has degraded. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the this compound by ambient or solvent-borne moisture. Sulfonyl chlorides react with water to form the corresponding sulfonic acid, which is unreactive in subsequent sulfonamide coupling reactions.[1]
Troubleshooting Guide: Preventing and Assessing Hydrolysis
Protocol 1: Rigorous Anhydrous Technique
-
Drying Glassware: All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are recommended.
-
Inert Atmosphere: Conduct all manipulations of the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). This includes weighing the reagent and setting up the reaction.
-
Proper Storage: Store this compound in a desiccator over a strong drying agent (e.g., P₂O₅).
Protocol 2: Quality Control of the Reagent
-
Appearance: The fresh reagent should be a crystalline solid. A sticky or syrupy appearance may indicate hydrolysis.
-
¹H NMR Spectroscopy: To confirm the integrity of the reagent, a quick ¹H NMR in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆) can be performed. The presence of new, broad peaks may suggest the formation of the sulfonic acid.
Section 2: Side Reactions in Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is the most common application. However, several side reactions can occur, leading to impurities and reduced yields.
FAQ 2: I am observing a significant amount of a higher molecular weight byproduct in my reaction with a primary amine. What could this be?
Answer: A common side reaction with primary amines is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the primary amine. This is especially prevalent if the stoichiometry is not carefully controlled or if the amine is added too slowly to an excess of the sulfonyl chloride.
Troubleshooting Guide: Minimizing Bis-sulfonamide Formation
Experimental Protocol: Controlled Addition to Minimize Dimerization
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the primary amine to ensure the sulfonyl chloride is the limiting reagent.
-
Reverse Addition: Add the this compound solution dropwise to the solution of the primary amine and a suitable base (e.g., triethylamine, DIPEA). This maintains a low concentration of the electrophile and favors the formation of the desired monosulfonamide.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of the second sulfonylation.
Caption: Formation of the desired sulfonamide and the bis-sulfonated byproduct.
FAQ 3: My reaction with a secondary amine is sluggish or incomplete, even after prolonged reaction times. What could be the issue?
Answer: Several factors can contribute to an incomplete reaction:
-
Steric Hindrance: Highly hindered secondary amines react slower.
-
Insufficient Base: 4-Methylpiperazine-1-sulfonyl chloride is a hydrochloride salt, and the reaction liberates an additional equivalent of HCl. Therefore, at least two equivalents of a non-nucleophilic base are required.
-
Low Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity.[2]
Troubleshooting Guide: Driving the Reaction to Completion
| Parameter | Recommendation | Rationale |
| Base | Use at least 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). | To neutralize the HCl salt and the HCl generated during the reaction. |
| Temperature | Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C). | To overcome the activation energy barrier for sterically hindered or less nucleophilic amines. |
| Catalyst | Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). | DMAP is a highly nucleophilic catalyst that can accelerate the sulfonylation. |
FAQ 4: I am observing unexpected byproducts that I cannot identify. Could the tertiary amine in the piperazine ring be involved in side reactions?
Answer: Yes, the tertiary amine of the 4-methylpiperazine moiety can participate in side reactions, especially under forcing conditions or in the presence of certain reagents. It has been reported that tertiary amines can undergo oxidative reactions with sulfonyl chlorides.[3][4] This can lead to the formation of enamines or other complex degradation products.
Troubleshooting Guide: Mitigating Side Reactions of the Piperazine Nitrogen
-
Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times.
-
Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize its interaction with the sulfonyl chloride.
-
Atmosphere: While the primary reaction does not require the exclusion of air, conducting the reaction under an inert atmosphere can prevent potential aerobic oxidation pathways involving the tertiary amine.
Caption: A general troubleshooting workflow for sulfonamide synthesis.
Section 3: Reactions with Other Nucleophiles
FAQ 5: My reaction mixture contains an alcohol as a co-solvent, and I am seeing an additional byproduct. What is happening?
Answer: Sulfonyl chlorides react readily with alcohols to form sulfonate esters.[5][6] If your alcohol is a nucleophile (e.g., methanol, ethanol), it will compete with your target amine, leading to the formation of a 4-methylpiperazine-1-sulfonate ester byproduct.
Troubleshooting Guide: Avoiding Sulfonate Ester Formation
-
Solvent Choice: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Purity of Reagents: Ensure your amine and base are free from alcohol impurities.
Caption: Competing reaction pathways with amine and alcohol nucleophiles.
References
preventing hydrolysis of 4-Methylpiperazine-1-sulfonyl chloride during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Welcome to the Technical Support Center for 4-Methylpiperazine-1-sulfonyl chloride. As Senior Application Scientists, we understand the critical nature of your research and the challenges you face in the laboratory. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you successfully utilize 4-Methylpiperazine-1-sulfonyl chloride in your synthetic endeavors, with a primary focus on mitigating the perennial issue of hydrolysis.
Understanding the Challenge: The Hydrolysis of 4-Methylpiperazine-1-sulfonyl Chloride
4-Methylpiperazine-1-sulfonyl chloride is a valuable reagent in medicinal chemistry and drug development, primarily for the synthesis of sulfonamides.[1][2] However, its utility is often hampered by its susceptibility to hydrolysis, a reaction with water that cleaves the sulfonyl chloride bond to form the corresponding sulfonic acid. This not only consumes your starting material but can also complicate reaction work-ups and product purification.
The fundamental mechanism of sulfonyl chloride hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3] This process can be influenced by several factors, including ambient moisture, residual water in solvents, and reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Methylpiperazine-1-sulfonyl chloride degrading even during storage?
A1: 4-Methylpiperazine-1-sulfonyl chloride is highly sensitive to moisture.[4] Degradation during storage is almost always due to exposure to atmospheric humidity. The sulfonyl chloride group readily reacts with water, leading to the formation of 4-methylpiperazine-1-sulfonic acid.
To ensure stability during storage, the following practices are essential:
-
Inert Atmosphere: Always store the reagent under an inert atmosphere, such as nitrogen or argon.
-
Airtight Containers: Use well-sealed, airtight containers. Consider using a desiccator for long-term storage.
-
Cool and Dry Environment: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation.
Q2: I'm observing a significant amount of a polar impurity in my reaction mixture that is not my desired product. Could this be the sulfonic acid?
A2: Yes, it is highly probable. The sulfonic acid hydrolysis product is significantly more polar than the starting sulfonyl chloride and the desired sulfonamide product. This will be evident in thin-layer chromatography (TLC) as a spot with a much lower Rf value, and in liquid chromatography-mass spectrometry (LC-MS) as a peak corresponding to the molecular weight of the sulfonic acid.
Q3: Can the tertiary amine in the piperazine ring of 4-Methylpiperazine-1-sulfonyl chloride affect its stability?
A3: While direct studies on the intramolecular effects for this specific molecule are not abundant in the literature, the tertiary amine of the piperazine ring can potentially influence its reactivity. In the presence of any acid (including HCl generated during the reaction), this nitrogen can be protonated. The resulting positively charged species could, in theory, further activate the sulfonyl chloride group towards nucleophilic attack, including hydrolysis. Conversely, under basic conditions, the free tertiary amine could act as a general base catalyst for hydrolysis, although this is less likely to be a major pathway in a well-controlled reaction.
Troubleshooting Guide: Minimizing Hydrolysis in Your Reactions
This section provides a systematic approach to troubleshooting and preventing the hydrolysis of 4-Methylpiperazine-1-sulfonyl chloride during its use in chemical reactions.
Issue 1: Low Yield of Desired Sulfonamide and Presence of a Highly Polar Byproduct
Cause: This is the classic sign of significant hydrolysis of the 4-Methylpiperazine-1-sulfonyl chloride before or during the reaction.
Solutions:
-
Rigorous Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal. If using bottled anhydrous solvents, ensure they are freshly opened or have been stored properly over molecular sieves.
-
Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Reagents: Ensure your amine nucleophile and any added bases are anhydrous.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Temperature Control:
-
Many sulfonamide formation reactions can be performed at low temperatures (e.g., 0 °C to room temperature).[2] Lowering the temperature will decrease the rate of hydrolysis more significantly than the rate of the desired reaction with the amine nucleophile.
-
-
Order of Addition:
-
Add the 4-Methylpiperazine-1-sulfonyl chloride to the solution of the amine and base, rather than the other way around. This ensures that the sulfonyl chloride is immediately in the presence of a high concentration of the desired nucleophile, favoring the sulfonamide formation over hydrolysis.
-
Visualizing the Workflow: A Protocol for Minimizing Hydrolysis
Caption: A generalized workflow for sulfonamide synthesis emphasizing anhydrous conditions.
Issue 2: Inconsistent Reaction Rates and Yields
Cause: This can be due to variable amounts of water in the reagents or solvent from batch to batch, leading to unpredictable levels of hydrolysis. The choice of base can also play a significant role.
Solutions:
-
Standardize Reagent and Solvent Quality: Implement a strict protocol for drying solvents and handling reagents to ensure consistency.
-
Choice of Base:
-
Use a non-nucleophilic, anhydrous base. Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl produced during the reaction.[2] Ensure the amine base is dry.
-
Avoid using aqueous bases (e.g., aqueous NaOH, K2CO3) during the reaction itself, as this will promote rapid hydrolysis. These are suitable for work-up procedures only.
-
Data at a Glance: Key Parameters to Control
| Parameter | Recommendation | Rationale |
| Solvent Purity | Anhydrous grade, freshly distilled or from a solvent purification system. | Minimizes the primary source of water for hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents ingress of atmospheric moisture. |
| Temperature | 0 °C to room temperature | Reduces the rate of hydrolysis. |
| Base | Anhydrous, non-nucleophilic (e.g., Triethylamine, DIPEA) | Neutralizes HCl byproduct without introducing water. |
| Order of Addition | Add sulfonyl chloride to the amine/base mixture. | Maximizes the concentration of the desired nucleophile relative to water. |
Advanced Topic: The Role of the Piperazine Moiety
The presence of the 4-methylpiperazine group introduces specific considerations. The tertiary amine at the 4-position is basic and can be protonated by the HCl generated during the reaction. This can have two effects:
-
Self-Scavenging of Acid: The piperazine nitrogen can act as an internal acid scavenger. However, relying on this alone is often insufficient and can lead to the formation of the hydrochloride salt of the starting material, potentially affecting its solubility and reactivity.
-
Potential for Dimerization/Polymerization: While less common, under certain conditions, there could be intermolecular reactions involving the piperazine nitrogen of one molecule and the sulfonyl chloride of another, especially if the primary amine nucleophile is not very reactive.
It is therefore still highly recommended to use an external anhydrous base to ensure efficient and clean conversion to the desired sulfonamide.
Visualizing the Competing Reactions
Caption: Competing reaction pathways for 4-Methylpiperazine-1-sulfonyl chloride.
Analytical Monitoring of Hydrolysis
Regularly monitoring your reaction's progress is crucial for optimizing conditions and identifying issues early on.
-
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct will appear as a very polar spot, often staying at the baseline depending on the solvent system. The desired sulfonamide will typically have an Rf value between that of the starting amine and the sulfonyl chloride.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the starting material and the appearance of the product. The hydrolyzed byproduct will have a distinct mass that can be easily identified.
By implementing these best practices and understanding the underlying chemical principles, you can significantly improve the success rate of your reactions involving 4-Methylpiperazine-1-sulfonyl chloride and minimize the frustrating issue of hydrolysis.
References
- 1. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.ie [fishersci.ie]
Technical Support Center: Purification of Sulfonamides Synthesized from 4-Methylpiperazine-1-sulfonyl chloride
Welcome to the Technical Support Center for the purification of sulfonamides synthesized from 4-Methylpiperazine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific class of compounds. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Unique Challenges of Purifying Piperazine-based Sulfonamides
Sulfonamides synthesized from 4-Methylpiperazine-1-sulfonyl chloride present a unique set of purification challenges. The presence of the basic 4-methylpiperazine moiety introduces high polarity and the potential for salt formation, which can complicate standard purification protocols. Furthermore, the hygroscopic nature of many piperazine-containing compounds requires careful handling to prevent water contamination, which can affect crystallization and chromatographic behavior. This guide will address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude sulfonamide will largely depend on the reaction conditions. However, some common impurities to anticipate are:
-
Unreacted starting materials: This includes the amine or aniline you are reacting with the sulfonyl chloride, as well as any unreacted 4-Methylpiperazine-1-sulfonyl chloride.
-
Hydrolysis product: 4-Methylpiperazine-1-sulfonic acid can form if moisture is present in the reaction, leading to the hydrolysis of the sulfonyl chloride.[1]
-
Di-sulfonated product: If the amine has more than one reactive site, you might observe the formation of a di-sulfonated byproduct.
-
Side products from the base: If a tertiary amine base like triethylamine is used, its hydrochloride salt will be a major byproduct.
Q2: My crude product is a sticky oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue, especially with polar compounds. Here are several strategies to induce crystallization:
-
Solvent Screening: The choice of solvent is critical. A good recrystallization solvent will dissolve your compound when hot but not at room temperature. For piperazine-based sulfonamides, consider solvent systems like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/water.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Salt Formation: Consider converting your sulfonamide to a salt (e.g., a hydrochloride salt by treating with HCl in a suitable solvent). Salts often have higher melting points and are more crystalline than the free base.
Q3: I am seeing significant tailing of my product peak during reverse-phase HPLC analysis. How can I improve the peak shape?
A3: Peak tailing in reverse-phase HPLC for basic compounds like piperazine sulfonamides is often due to interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based column.[3] To mitigate this:
-
Use a Mobile Phase Additive: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), or an acid, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), into your mobile phase. These additives can mask the active sites on the stationary phase, leading to more symmetrical peaks.
-
Choose a Suitable Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a different stationary phase chemistry.
-
Adjust the pH of the Mobile Phase: Increasing the pH of the mobile phase can suppress the ionization of the piperazine nitrogen, reducing its interaction with the stationary phase. However, be mindful of the pH limitations of your column.
Troubleshooting Guides
Problem 1: Low Purity After Aqueous Work-up
Symptoms:
-
TLC analysis of the organic layer shows multiple spots, including baseline material.
-
NMR of the crude product shows the presence of water-soluble impurities.
Possible Causes & Solutions:
-
Incomplete Acid/Base Washing: The piperazine moiety can act as a phase transfer catalyst, pulling water-soluble impurities into the organic layer.
-
Solution: Perform multiple washes with dilute acid (e.g., 1M HCl) to remove any unreacted amine and the basic product. Follow this with washes with a dilute base (e.g., saturated NaHCO₃ solution) to neutralize any acidic byproducts and remove the product from the aqueous layer if it was protonated. Finally, wash with brine to remove residual water.
-
-
Emulsion Formation: The amphiphilic nature of the product and impurities can lead to stable emulsions during extraction.
-
Solution: To break emulsions, try adding a small amount of brine, filtering the mixture through a pad of Celite, or gently swirling the separatory funnel instead of vigorous shaking.
-
Problem 2: Co-elution of Product and Impurities during Column Chromatography
Symptoms:
-
Fractions collected from the column show a mixture of the desired product and a closely eluting impurity.
-
TLC analysis shows spots with very similar Rf values.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating compounds with similar polarities.
-
Solution: Systematically screen different solvent systems using TLC. A good starting point for piperazine sulfonamides is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Adding a small percentage of a more polar solvent like methanol can help to elute highly polar compounds.
-
-
Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.
-
Solution: As a rule of thumb, use a mass ratio of stationary phase to crude material of at least 30:1 for good separation.[4] For difficult separations, this ratio may need to be increased.
-
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Work-up
-
After the reaction is complete, quench the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer) to remove unreacted amines and basic impurities.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to remove acidic impurities.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of a Piperazine Sulfonamide
-
Dissolve the crude sulfonamide in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Purification and Analysis
| Technique | Solvent/Solvent System | Purpose |
| Recrystallization | Ethanol, Isopropanol | Good for moderately polar sulfonamides. |
| Ethyl Acetate/Hexanes | A versatile system for a range of polarities. | |
| Acetone/Water | Suitable for more polar sulfonamides. | |
| Column Chromatography | Hexanes/Ethyl Acetate | A standard mobile phase for normal-phase silica gel chromatography. |
| Dichloromethane/Methanol | For more polar compounds that do not elute with less polar systems. | |
| HPLC (Reverse-Phase) | Acetonitrile/Water with 0.1% TFA | A common mobile phase for analytical purity checks. |
| Methanol/Water with 0.1% Formic Acid | An alternative mobile phase for LC-MS compatibility. |
Visualizations
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for the purification of synthesized sulfonamides.
Logical Relationship of Impurities and Purification Steps
Caption: The relationship between common impurities and the corresponding purification steps.
References
Technical Support Center: Reactions with 4-Methylpiperazine-1-sulfonyl Chloride Hydrochloride
Welcome to the technical support resource for researchers utilizing 4-Methylpiperazine-1-sulfonyl chloride hydrochloride in their synthetic workflows. This guide is designed to provide field-proven insights and practical troubleshooting strategies to address common challenges, particularly the formation of reaction byproducts. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a polar, water-soluble impurity in my crude reaction mixture that doesn't seem to be my desired sulfonamide. What is the likely culprit?
A1: The most probable byproduct is 4-methylpiperazine-1-sulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water in your solvent or on your glassware.[1][2] This reaction consumes your starting material and generates the corresponding sulfonic acid, which is unreactive towards amines under standard sulfonylation conditions and will typically partition into the aqueous phase during an extractive workup.
Root Cause Analysis:
-
Reagent Quality: Use of non-anhydrous solvents (e.g., DCM, THF, MeCN).
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day.
-
"Wet" Amine or Base: Using an amine reagent or a scavenger base (like triethylamine) that has not been properly dried.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or a solvent purification system. Dry glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
Inert Atmosphere: Conduct the reaction under a steady stream of nitrogen or argon.
-
Reagent Purity: Use freshly distilled amines and bases. Triethylamine, for example, can be dried by distillation over calcium hydride.
Q2: My reaction with a primary amine (R-NH₂) is clean by TLC, but my isolated yield is low and I see a less polar byproduct. What could this be?
A2: When reacting with a primary amine, a common byproduct is the bis-sulfonylated amine , also known as a disulfonamide (R-N(SO₂-PipMe)₂). This occurs when one molecule of the primary amine reacts with two molecules of the sulfonyl chloride.
Causality: After the initial formation of the desired monosulfonamide (R-NH-SO₂-PipMe), the remaining N-H proton is acidic. In the presence of a base, it can be deprotonated to form an anion (R-N⁻-SO₂-PipMe). This anion is nucleophilic and can react with a second molecule of 4-methylpiperazine-1-sulfonyl chloride, leading to the bis-sulfonylated byproduct. This issue is particularly prevalent if the sulfonyl chloride is added too quickly or if it is used in excess.[3]
Logical Flow of Bis-Sulfonylation Byproduct Formation
Caption: Formation pathway of the bis-sulfonylated byproduct.
Troubleshooting Protocol:
-
Inverse Addition: Add the sulfonyl chloride solution dropwise to the solution of the primary amine and base. This maintains an excess of the amine throughout the reaction, minimizing the chance for the monosulfonamide product to react a second time.
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is fully consumed.
-
Temperature Control: Perform the addition at a low temperature (e.g., 0 °C) to moderate the reaction rate and improve selectivity.[2]
Q3: My starting material is the hydrochloride salt. How does this affect my reaction stoichiometry?
A3: This is a critical point that is often overlooked. The "hydrochloride" part of the name indicates that the 4-methylpiperazine moiety is protonated as a salt. To perform the reaction, you must add enough base to both neutralize this pre-existing acid and to scavenge the HCl that is generated during the sulfonylation reaction itself.
Required Base Equivalents:
-
1.0 equivalent: To neutralize the hydrochloride salt of the starting material.
-
1.0 equivalent: To neutralize the HCl generated from the reaction of the sulfonyl chloride with the amine.
-
Slight Excess (0.1-0.2 eq.): To drive the reaction to completion.
Therefore, you need a minimum of 2.1-2.2 equivalents of base (e.g., triethylamine, DIPEA) relative to your this compound. Insufficient base is a common cause of stalled or low-yielding reactions.
Troubleshooting Guide: A Systematic Approach
When a reaction fails to provide the desired outcome, a systematic approach is essential. The following guide provides a logical workflow for diagnosing and solving common issues.
Troubleshooting Workflow for Sulfonamide Synthesis
Caption: Systematic workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Analytical TLC Method for Byproduct Identification
This protocol helps distinguish the desired product from the primary byproducts.
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Spot your crude reaction mixture alongside your amine starting material.
-
Elution: Develop the plate using a solvent system of intermediate polarity, such as 30-50% Ethyl Acetate in Hexanes. Adjust polarity as needed based on your product's structure.
-
Visualization:
-
UV Light (254 nm): Visualize aromatic compounds.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that will visualize most organic compounds.[4] The desired sulfonamide, unreacted amine, and bis-sulfonylation byproduct should all appear as yellow/brown spots on a purple background.
-
Bromocresol Green Stain: This stain is specific for acidic compounds. The sulfonic acid hydrolysis byproduct will appear as a yellow spot on a blue/green background, often at the TLC plate's baseline (Rf ≈ 0), confirming its acidic and highly polar nature.
-
| Compound | Typical Rf Value (30% EtOAc/Hex) | KMnO₄ Stain | Bromocresol Green |
| Bis-Sulfonylation Byproduct | High (e.g., 0.7-0.8) | Yes | No |
| Desired Sulfonamide | Medium (e.g., 0.4-0.5) | Yes | No |
| Amine Starting Material | Low-Medium (e.g., 0.1-0.3) | Yes | No (unless amine salt) |
| Sulfonic Acid Byproduct | Baseline (Rf ≈ 0) | Yes | Yes (Yellow Spot) |
Protocol 2: Optimized General Procedure for Sulfonamide Synthesis
This procedure incorporates best practices to minimize byproduct formation when reacting with a primary amine.
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven and cool under a stream of dry nitrogen.
-
To the flask, add the primary amine (1.1 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF, approx. 0.1 M).
-
Add triethylamine (2.2 eq.) via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Reaction:
-
In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates full consumption of the sulfonyl chloride.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
References
Technical Support Center: Managing Exotherms in Reactions with 4-Methylpiperazine-1-sulfonyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methylpiperazine-1-sulfonyl chloride. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and efficient management of exothermic reactions involving this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to mitigate risks and optimize reaction outcomes.
Introduction: The Inherent Thermal Risks of Sulfonamide Formation
The reaction of sulfonyl chlorides, such as 4-Methylpiperazine-1-sulfonyl chloride, with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry.[1] However, this transformation is characteristically exothermic, releasing a significant amount of heat.[2] Without proper control, this heat can accumulate, leading to a rapid increase in reaction temperature. This can result in several undesirable and potentially hazardous outcomes:
-
Thermal Runaway: A situation where the rate of heat generation exceeds the rate of heat removal, leading to an uncontrolled and accelerating temperature rise.[3] This can cause the reaction mixture to boil violently, over-pressurize the vessel, and potentially lead to an explosion.[4]
-
Product Degradation and Side Reactions: Elevated temperatures can degrade both the starting materials and the desired sulfonamide product, leading to lower yields and the formation of impurities.[5]
-
Reduced Selectivity: In cases where multiple reaction pathways are possible, higher temperatures can favor the formation of undesired side products.
The risk of a thermal event is particularly acute during the scale-up of these reactions.[6][7] A reaction that is well-behaved on a laboratory scale can become dangerously exothermic in a larger vessel due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[5]
This guide will provide you with the knowledge and tools to anticipate, manage, and control the exotherms associated with 4-Methylpiperazine-1-sulfonyl chloride reactions, ensuring both the safety of your laboratory personnel and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction of 4-Methylpiperazine-1-sulfonyl chloride with amines so exothermic?
The reaction involves the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl). The formation of the strong sulfur-nitrogen bond is a thermodynamically favorable process that releases significant energy. The subsequent neutralization of the generated HCl by a base, which is typically added to drive the reaction to completion, is also an exothermic process. The combination of these factors contributes to the overall exothermicity of the reaction.
Q2: What are the key parameters I need to control to manage the exotherm?
The three most critical parameters to control are:
-
Rate of Addition: The sulfonyl chloride should be added to the amine solution slowly and in a controlled manner.[5] This ensures that the heat generated can be effectively removed by the cooling system as it is produced.
-
Temperature: The reaction should be maintained at a low temperature, typically between 0 °C and room temperature, depending on the specific reactants.[8] A robust cooling system is essential.
-
Mixing: Efficient stirring is crucial to ensure uniform temperature distribution throughout the reaction mixture and to prevent the formation of localized hot spots.[5]
Q3: How does the choice of solvent affect the exotherm?
The solvent plays a critical role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, the boiling point of the solvent can act as a safety control; if the temperature approaches the boiling point, the energy will be dissipated through solvent reflux, provided the condenser has adequate capacity. Solvents like dichloromethane (DCM) and acetonitrile are commonly used.
Q4: Are there any alternatives to traditional batch processing that can improve safety?
Yes, continuous flow chemistry is an increasingly adopted technology for managing highly exothermic reactions.[9] Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[10] This enables reactions to be run at higher temperatures and concentrations than in batch, often with better control and higher yields.[9]
Q5: What are the signs of a developing runaway reaction?
Key indicators include:
-
A rapid and accelerating increase in the internal reaction temperature, even with the cooling system at maximum capacity.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous and uncontrolled boiling or off-gassing.
-
Noticeable changes in the color or viscosity of the reaction mixture.
If you observe any of these signs, you must be prepared to initiate an emergency shutdown procedure.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered when working with 4-Methylpiperazine-1-sulfonyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition rate of the sulfonyl chloride is too fast.2. Inadequate cooling (e.g., insufficient ice in the bath, chiller malfunction).3. Poor mixing leading to localized hot spots.4. Incorrect stoichiometry (e.g., adding the amine to the sulfonyl chloride). | 1. Immediately stop the addition of the sulfonyl chloride. 2. Enhance cooling by adding more ice/salt or lowering the chiller setpoint.3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise, execute a pre-planned emergency quench by adding a cold, inert solvent. |
| Low Product Yield | 1. High reaction temperature causing degradation of product or starting materials.2. Incomplete reaction due to excessively low temperatures.3. Hydrolysis of the sulfonyl chloride due to moisture in the reactants or solvent. | 1. Re-evaluate the reaction temperature. A slight increase may be necessary if the reaction is too slow, but careful monitoring is essential.2. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Impurities | 1. High reaction temperatures promoting side reactions.2. Localized high concentrations of the sulfonyl chloride due to poor mixing. | 1. Maintain a consistently low reaction temperature.2. Ensure vigorous and efficient stirring throughout the addition process.3. Consider adding the sulfonyl chloride solution subsurface to promote rapid dispersion. |
| Difficulties During Scale-Up | 1. The cooling capacity of the larger reactor is insufficient for the increased reaction volume.2. The mixing efficiency in the larger reactor is lower than in the lab-scale setup. | 1. Perform a thorough process safety assessment before scaling up, including reaction calorimetry if possible.2. Do not simply multiply the reagent quantities. The addition rate will need to be significantly slower on a larger scale.3. Ensure the larger reactor has a powerful overhead stirrer capable of providing adequate agitation. |
Experimental Protocol: A General Procedure for the Controlled Synthesis of a Sulfonamide
This protocol outlines a general and safety-conscious procedure for the reaction of 4-Methylpiperazine-1-sulfonyl chloride with a generic primary or secondary amine. Note: This is a representative protocol and may need to be adapted for your specific amine and scale.
Materials:
-
4-Methylpiperazine-1-sulfonyl chloride
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer or overhead stirrer
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice/water, ice/salt)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Set up the reaction apparatus in a fume hood, including the three-neck flask equipped with a stirrer, a thermometer, and a dropping funnel.
-
Place the flask in a cooling bath and cool the internal temperature to 0-5 °C.
-
-
Reaction Setup:
-
To the cooled flask, add the amine and the anhydrous solvent.
-
Add the tertiary amine base to the mixture.
-
In the dropping funnel, prepare a solution of 4-Methylpiperazine-1-sulfonyl chloride in the anhydrous solvent.
-
-
Controlled Addition:
-
Begin stirring the amine solution vigorously.
-
Slowly add the solution of 4-Methylpiperazine-1-sulfonyl chloride from the dropping funnel to the reaction flask.
-
CRITICAL STEP: Monitor the internal temperature closely during the addition. The rate of addition should be controlled to maintain the temperature below 10 °C. If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool before resuming.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period (e.g., 1-2 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding water or a dilute aqueous acid solution while maintaining cooling.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Visualization of Key Concepts
Logical Workflow for Managing Exotherms
Caption: A logical workflow for managing exotherms in sulfonamide synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Case Study: A Cautionary Tale of a Runaway Reaction
While no specific runaway reaction incidents involving 4-Methylpiperazine-1-sulfonyl chloride have been publicly documented, a notable incident occurred in a fine chemicals plant involving the chlorination of an alcohol with thionyl chloride (SOCl2), a similarly reactive sulfonyl halide.[3] The reaction, which was considered to be only moderately exothermic, was carried out in a solvent.[3] However, an uncontrolled addition of the alcohol reactant led to a rapid accumulation of unreacted starting material.[3] This, combined with a potential issue with the cooling system, resulted in a thermal runaway that over-pressurized and ruptured the reactor.[3]
This incident underscores several critical lessons that are directly applicable to working with 4-Methylpiperazine-1-sulfonyl chloride:
-
Never Underestimate the Potential for an Exotherm: Even reactions considered "mildly" exothermic can become hazardous if not properly controlled.
-
The Rate of Addition is Paramount: The rate of addition must always be slow enough to allow the cooling system to dissipate the heat being generated.
-
Process Understanding is Key: A thorough understanding of the reaction kinetics and thermodynamics is essential for safe scale-up.
By adhering to the principles and procedures outlined in this guide, you can significantly mitigate the risks associated with the exothermic nature of 4-Methylpiperazine-1-sulfonyl chloride reactions and ensure a safer and more productive research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. icheme.org [icheme.org]
- 5. benchchem.com [benchchem.com]
- 6. theory.labster.com [theory.labster.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Sulfonamide Synthesis
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward synthesis of sulfonamides can present unexpected challenges. Low conversion is a frequent and frustrating issue, often stemming from subtle problems with reagents, reaction conditions, or competing side reactions.
This guide is structured to help you systematically diagnose and resolve the root causes of poor yields in your sulfonamide formation reactions. We will move from initial, fundamental checks to more in-depth analyses of reaction components and byproducts, explaining the chemical principles behind each troubleshooting step.
Diagnostic Workflow for Low Conversion
Before diving into specific questions, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to pinpointing the source of low conversion in your sulfonamide synthesis.
Caption: Troubleshooting workflow for diagnosing low conversion.
Frequently Asked Questions & Troubleshooting Guides
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When faced with a low yield, always start by verifying the fundamentals of your setup and reagents before exploring more complex issues. These initial checks often resolve the problem quickly.
The Causality: The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the generated HCl.[1] The success of this S-N coupling reaction hinges on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.[2][3] Any deviation in reagent quality or reaction setup can disrupt this fundamental interaction.
Initial Troubleshooting Checklist:
| Parameter | Check | Rationale |
| Reagent Quality | Verify the purity and dryness of the amine, sulfonyl chloride, base, and solvent. | Sulfonyl chlorides are notoriously sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[4][5] Amines can absorb atmospheric CO₂. Water in the solvent or base will consume the sulfonyl chloride.[4] |
| Stoichiometry | Double-check all calculations and measurements for the molar ratios of reactants. | A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like pyridine or triethylamine.[4] |
| Reaction Conditions | Confirm the reaction temperature and atmosphere. | These reactions are often run at 0 °C to room temperature to control the initial exotherm.[4] An inert atmosphere (N₂ or Ar) is crucial to prevent reagent degradation from moisture.[4] |
| Reaction Monitoring | Analyze a sample of the crude reaction mixture by TLC or LC-MS. | This confirms if any product is forming and reveals the presence of unreacted starting materials or unexpected side products, guiding your next steps.[5][6] |
Q2: How can I be sure my sulfonyl chloride is not the problem?
A2: The sulfonyl chloride is a highly reactive electrophile and is often the most sensitive component in the reaction. Its degradation is a primary cause of low conversion.
The Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. Unfortunately, water is a competent nucleophile that leads to the irreversible hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive toward amines under standard conditions.[4][7] Some sulfonyl chlorides, particularly heteroaromatic ones, can also be thermally unstable and decompose via other pathways like SO₂ extrusion.[8][9][10]
Troubleshooting Steps:
-
Check for Hydrolysis: The most common issue is hydrolysis due to improper storage or handling.[8] Use a freshly opened bottle or purify the sulfonyl chloride (e.g., by distillation or recrystallization) before use.
-
Assess Stability: Be aware of the inherent stability of your specific sulfonyl chloride. Heteroaromatic sulfonyl chlorides have varied stability; for example, pyridine-4-sulfonyl chloride is known to be particularly unstable.[8] For sensitive substrates, using the more stable but less reactive sulfonyl fluoride might be a better option.[9]
-
Control the Addition: The reaction between an amine and a sulfonyl chloride is often exothermic. Add the sulfonyl chloride solution slowly to the amine solution at a controlled temperature (e.g., 0 °C) to prevent localized heating that could promote decomposition or side reactions.[5]
Caption: Competing reaction pathways for sulfonyl chloride.
Q3: I see multiple spots on my TLC plate. What are the likely side products?
A3: The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. In sulfonamide synthesis with primary amines, the most common side product is the bis-sulfonated amine.
The Causality: When reacting a sulfonyl chloride with a primary amine (R-NH₂), the initial product is the desired monosulfonamide (R'-SO₂-NH-R). However, this product still has an N-H bond. The proton on the sulfonamide nitrogen is acidic and can be removed by the base present in the reaction. This generates a sulfonamidate anion (R'-SO₂-N⁻-R), which is also a nucleophile. This anion can then react with a second molecule of the sulfonyl chloride to form a bis-sulfonated product, (R'-SO₂)₂N-R.
Common Side Products and How to Mitigate Them:
-
Bis-sulfonylation:
-
Identification: This product is typically less polar than the desired monosulfonamide and will have a higher Rf on a normal-phase TLC plate.
-
Mitigation: This side reaction is favored when the sulfonyl chloride is in excess or when it is added too quickly. To minimize it, try adding the sulfonyl chloride slowly to a solution of the amine.[11] You can also adjust the stoichiometry to use a slight excess of the amine.
-
-
Sulfonic Acid:
-
Unreacted Starting Materials:
-
Identification: Compare the crude reaction TLC to spots of your starting amine and sulfonyl chloride.
-
Mitigation: If significant starting material remains, it indicates the reaction is either too slow (requiring more time or gentle heating) or has been halted by reagent degradation.[5]
-
Caption: Pathway for the formation of bis-sulfonamide side product.
Q4: How does the choice and quality of the base and solvent impact the reaction?
A4: The base and solvent are not merely spectators; they are critical components that create the environment for the reaction. An improper choice or poor quality can dramatically reduce conversion.
The Causality:
-
Base: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[11] If HCl is not neutralized, it will protonate the starting amine, forming an ammonium salt (R-NH₃⁺). This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction. The base should be strong enough to scavenge the proton but not so nucleophilic that it competes with the amine in reacting with the sulfonyl chloride.
-
Solvent: The solvent must dissolve the reactants to allow them to interact effectively. Crucially, it must be anhydrous and inert. Protic solvents (like alcohols or water) can react directly with the sulfonyl chloride, while other solvents might participate in unwanted side reactions.[5]
Optimization and Selection:
| Component | Common Choices | Key Considerations |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate.[12] | Pyridine: Often an excellent choice as it can also act as a nucleophilic catalyst. TEA/DIPEA: Common non-nucleophilic organic bases. Ensure they are dry.[5] Inorganic Bases (e.g., K₂CO₃): Can be used in some systems, particularly in biphasic or polar aprotic solvents. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl Ether.[12] | Anhydrous is essential: Use freshly dried solvents.[4] Inertness: Ensure the solvent does not react with your starting materials or reagents. Solubility: Choose a solvent that provides good solubility for both the amine and the sulfonyl chloride. |
Q5: Could I be losing my product during the workup and purification?
A5: Yes, significant product loss during post-reaction processing is a common and often overlooked cause of low isolated yield, even when the reaction conversion is high.
The Causality: Sulfonamides contain an acidic N-H proton (pKa ≈ 10). This means the product's solubility in aqueous and organic phases is highly dependent on pH. During an aqueous workup, if the pH of the aqueous layer is too basic, the sulfonamide can be deprotonated to form its conjugate base (a salt), which is often highly water-soluble. This can lead to the product remaining in the aqueous layer instead of being extracted into the organic layer.
Troubleshooting and Best Practices:
-
Optimize Extraction pH: After quenching the reaction, perform the extraction under mildly acidic conditions (e.g., pH 4-6). This ensures the sulfonamide product is in its neutral, more organic-soluble form, while any unreacted amine starting material will be protonated and remain in the aqueous layer.
-
Perform Multiple Extractions: To maximize recovery, extract the aqueous layer multiple times (e.g., 3x) with your chosen organic solvent.[5]
-
Analyze Aqueous Layer: If you suspect product loss, take a small sample of the aqueous layer after extraction and analyze it by LC-MS to confirm if your product is present.
-
Consider Crystallization: Purification by crystallization is often an effective method for sulfonamides, which are typically crystalline solids.[13] This can sometimes be superior to chromatography, reducing the risk of product loss on the column.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
On a silica TLC plate, spot the starting amine, the sulfonyl chloride, and a co-spot of both.
-
Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube and spot it on the plate.
-
Develop the plate in the chamber until the solvent front is near the top.
-
Dry the plate and visualize the spots under UV light (254 nm).[6]
-
The disappearance of starting materials and the appearance of a new spot will indicate reaction progress. The presence of multiple new spots suggests side reactions.[6]
Protocol 2: Standard Aqueous Workup Procedure
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) until the pH is ~4-5.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cbijournal.com [cbijournal.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
stability of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride in different solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methylpiperazine-1-sulfonyl chloride hydrochloride (CAS: 33581-96-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and best practices for handling and utilizing this versatile reagent. Our goal is to help you anticipate and resolve challenges related to its stability, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical building block commonly used in medicinal chemistry and organic synthesis.[1][2] Its key structural feature is the sulfonyl chloride group (-SO₂Cl), which is a highly reactive electrophile. This allows it to readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The piperazine moiety is a prevalent scaffold in many pharmaceuticals, making this reagent particularly useful for introducing this functional group during the synthesis of novel drug candidates.
Q2: Why is solvent selection so critical for experiments involving this compound?
The stability of this compound is fundamentally dictated by the reactivity of the sulfonyl chloride group. This group is highly susceptible to nucleophilic attack. Solvents that are nucleophilic, particularly protic solvents like water and alcohols, will react directly with the compound, leading to its rapid decomposition.[3][4] This not only consumes the reagent but also introduces impurities that can complicate your reaction and purification steps. Therefore, choosing an appropriate, non-reactive solvent is the single most important factor in ensuring the reagent's integrity throughout your experiment.
Q3: What are the common visual signs of reagent decomposition?
Decomposition, especially hydrolysis from atmospheric moisture, can lead to noticeable changes. Key signs include:
-
Fuming: The reaction with water produces hydrogen chloride (HCl) gas, which can appear as white fumes upon opening the container, especially in a humid environment.[3][5]
-
Clumping or Caking: The solid reagent is typically a free-flowing powder. Absorption of moisture can cause it to clump together or form a hard cake.
-
Change in Appearance: While the pure compound is a solid, significant degradation can sometimes lead to a sticky or syrupy consistency.
If you observe any of these signs, the purity of the reagent is compromised, and it may not be suitable for reactions requiring precise stoichiometry.
Q4: What are the official recommended storage conditions for the solid reagent?
To maximize shelf-life, the solid compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[4] The hydrochloride salt form enhances the stability of the solid compared to the free base, but proper storage remains paramount.
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction yield is unexpectedly low, and I suspect the sulfonyl chloride has degraded. How can I confirm this before starting my experiment?
Cause & Solution:
This is a classic issue often traced back to reagent integrity. Before committing your valuable starting materials to a large-scale reaction, it is prudent to perform a quick quality check on the sulfonyl chloride.
Expert Recommendation: A simple and effective method is to acquire a ¹H NMR spectrum of a small sample of the reagent dissolved in a dry, deuterated aprotic solvent like CDCl₃ or DMSO-d₆.
-
What to look for: Compare the obtained spectrum to a reference spectrum if available. The key is to look for the absence of major impurity peaks. The primary decomposition product from hydrolysis is the corresponding sulfonic acid. This will have a distinctly different NMR spectrum.
-
Proactive Step: If you suspect degradation, you can attempt to use the reagent in excess to compensate. However, be aware that the sulfonic acid byproduct could complicate your workup and purification. For critical applications, using a fresh, unopened bottle of the reagent is the most reliable solution.
Problem: I observed fuming and a slight temperature increase when I added my solvent to the reagent. What is happening?
Cause & Solution:
This indicates an exothermic reaction between your solvent and the sulfonyl chloride. The fuming is likely HCl gas being liberated.[3] This is a strong indicator that your solvent is not suitable.
Underlying Chemistry: You have likely used a protic solvent (e.g., methanol, ethanol) or an aprotic solvent that was not properly dried and contains residual water. Sulfonyl chlorides react vigorously, and sometimes exothermically, with water and alcohols.[3]
Immediate Action:
-
Ensure your reaction is being conducted in a well-ventilated fume hood.[4][5]
-
Do not proceed with the reaction. The reagent is being consumed by the solvent, and the desired reaction will not occur efficiently.
-
Re-evaluate your solvent choice based on the compatibility chart below. Ensure that any aprotic solvent you use is thoroughly dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column) before use.
Problem: My post-reaction analysis (LC-MS, NMR) shows significant byproducts. What are they likely to be?
Cause & Solution:
Unidentified byproducts often originate from the reaction of the sulfonyl chloride with the solvent or nucleophilic impurities. The identity of the byproduct is a direct clue to the source of the problem.
Common Byproducts:
-
From Water: Reaction with water leads to hydrolysis, forming 4-methylpiperazine-1-sulfonic acid.
-
From Alcohols (e.g., Methanol, Ethanol): Reaction with alcohols (alcoholysis) will form the corresponding sulfonate ester (e.g., methyl 4-methylpiperazine-1-sulfonate).
-
From Dimerization/Side Reactions: In the presence of certain bases or catalysts, other side reactions can occur.
The diagram below illustrates the two most common decomposition pathways.
Caption: Primary decomposition pathways of this compound.
Solvent Stability and Compatibility Data
Choosing the right solvent is crucial. The following table provides guidance based on general chemical principles of sulfonyl chlorides. Stability is time and temperature-dependent; these are general guidelines for typical reaction conditions.
| Solvent Category | Examples | Recommendation | Rationale & Potential Byproducts |
| Aprotic, Non-polar | Dichloromethane (DCM), Dichloroethane (DCE), Toluene, Tetrahydrofuran (THF) | Highly Recommended | These solvents are non-nucleophilic and do not react with the sulfonyl chloride. Crucially, they must be anhydrous. |
| Aprotic, Polar | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Use with Caution | Generally compatible, but must be rigorously dried. These solvents are hygroscopic and can absorb atmospheric moisture, leading to slow hydrolysis of the reagent. |
| Protic, Alcoholic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Not Recommended | These solvents are nucleophilic and will actively decompose the reagent to form sulfonate ester byproducts.[5] |
| Protic, Aqueous | Water, Aqueous Buffers | Not Recommended | Reacts vigorously with water to produce the corresponding sulfonic acid and HCl.[3][5] |
Experimental Protocols
Protocol: Workflow for Solvent Selection
To ensure experimental success, follow this logical workflow when selecting a solvent for your reaction.
Caption: Decision workflow for selecting a compatible solvent.
Protocol: Assessing Reagent Stability in a Test Solvent via ¹H NMR
This protocol provides a self-validating method to quantitatively assess the stability of this compound in your chosen solvent over time.
Materials:
-
This compound
-
Anhydrous deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes and caps
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Methodology:
-
Sample Preparation (Time = 0):
-
In a glovebox or under an inert atmosphere, accurately weigh ~5-10 mg of the sulfonyl chloride directly into a clean, dry NMR tube.
-
If using an internal standard, add a known quantity.
-
Add ~0.6 mL of the anhydrous deuterated solvent.
-
Cap the tube securely, and invert several times to dissolve the solid.
-
-
Initial Spectrum Acquisition (T=0):
-
Immediately acquire a quantitative ¹H NMR spectrum. Note the time of acquisition. This spectrum will serve as your baseline (T=0) reference, confirming the initial purity.
-
-
Incubation:
-
Store the NMR tube at the intended reaction temperature (e.g., room temperature, 40 °C). Ensure it is protected from light if your substrates are light-sensitive.
-
-
Time-Point Spectrum Acquisition:
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., T=1h, 4h, 8h, 24h).
-
-
Data Analysis:
-
Overlay the spectra from all time points.
-
Monitor the integrals of characteristic peaks for the starting material. A decrease in these integrals over time indicates decomposition.
-
Simultaneously, look for the appearance and growth of new peaks corresponding to decomposition products (e.g., sulfonic acid or sulfonate ester).
-
By comparing the peak integrals (relative to the internal standard, if used), you can calculate the percentage of reagent remaining at each time point and determine its half-life in that specific solvent and temperature.
-
This empirical data will provide you with definitive knowledge of the reagent's stability under your exact experimental conditions, allowing you to make informed decisions about reaction setup and timing.
References
Technical Support Center: Purification Strategies for Removing Unreacted 4-Methylpiperazine-1-sulfonyl Chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that synthesizing novel sulfonamides is a critical task, and ensuring the purity of your final product is paramount. A common challenge is the removal of excess electrophilic starting material, such as 4-Methylpiperazine-1-sulfonyl chloride (MPSC). This guide provides in-depth, field-proven troubleshooting strategies and protocols designed to address this specific purification challenge, ensuring the integrity of your experimental outcomes.
Section 1: Understanding the Core Chemistry
A successful purification strategy is built on a solid understanding of the properties of the molecules involved. Let's begin with the foundational knowledge.
Q1: What are the key chemical properties of 4-Methylpiperazine-1-sulfonyl chloride (MPSC) and its byproducts that influence purification?
A: The purification challenge stems from the dual nature of MPSC. It possesses two key functional groups that dictate its reactivity and solubility:
-
The Electrophilic Sulfonyl Chloride Group: This is the reactive center for forming the desired sulfonamide bond.[1] Crucially, it is highly susceptible to hydrolysis. In the presence of water or other nucleophiles, it rapidly converts to the corresponding sulfonic acid.[2] This is the most common byproduct you will need to remove.
-
The Basic N-Methylpiperazine Moiety: The tertiary amine within the piperazine ring is basic and can be protonated in acidic conditions.[3] This property affects its solubility and must be considered during extractive workups.
Your desired product, the sulfonamide, will share the basic N-methylpiperazine group but has a much more stable sulfonamide linkage instead of the reactive sulfonyl chloride.[1] Therefore, the most effective purification strategies exploit the high reactivity of the sulfonyl chloride group to transform the unreacted MPSC into a species with dramatically different physical properties.
Caption: Key reaction pathways for MPSC during synthesis and workup.
Section 2: Troubleshooting and Purification Protocols
This section provides direct answers and step-by-step protocols for common purification issues.
Q2: My initial workup failed to remove the unreacted MPSC. What is the most reliable first-line approach?
A: The most robust and widely applicable method is a Quench and Extraction strategy using an aqueous basic solution. This method directly targets the reactive sulfonyl chloride for removal.
Causality & Rationale: By introducing a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you intentionally and rapidly hydrolyze the unreacted MPSC to its sodium sulfonate salt. This salt is highly polar and will be sequestered in the aqueous layer during extraction. Your desired sulfonamide product is typically much less polar and will remain in the organic solvent. Using a mild base avoids potential side reactions that could occur with stronger bases like NaOH.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product is fully dissolved in the organic phase.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure that may build up.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 4-methylpiperazine-1-sulfonate byproduct.
-
Brine Wash: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Validation: Check the purity of the crude product by TLC or LC-MS to confirm the absence of MPSC.
Caption: Workflow for a standard quench and liquid-liquid extraction.
Q3: My product is sensitive to aqueous conditions or I am working on a small scale for library synthesis. Is there a non-extractive method?
A: Yes, for sensitive substrates or high-throughput applications, Solid-Phase Scavenging is the superior choice. This technique uses polymer-bound reagents to covalently capture and remove excess reactants.
Causality & Rationale: Scavenger resins are functionalized solid supports (typically silica or polystyrene) that react selectively with certain classes of molecules.[4] For an electrophile like MPSC, an amine-functionalized resin (e.g., Si-NH₂) is ideal.[5] The resin's nucleophilic amine groups react with the sulfonyl chloride, permanently binding it to the solid support. The desired product remains in solution, and the resin-bound byproduct is removed by simple filtration. This method avoids aqueous conditions entirely and simplifies the workup to a single filtration step.
| Scavenger Resin | Functional Group | Target Reactant | Primary Use Case |
| **Si-Amine (Si-NH₂) ** | -CH₂CH₂CH₂-NH₂ | Acid chlorides, sulfonyl chlorides , isocyanates | General purpose electrophile scavenger.[4] |
| Si-Triamine | Diamine/Triamine chain | Metals, acid chlorides, sulfonyl chlorides | High-capacity electrophile and metal scavenger.[4] |
| Si-Piperazine (Si-PPZ) | Piperazine | Electrophiles, Fmoc/Bsmoc groups | Scavenging and use as a solid-phase base.[5] |
-
Resin Selection: Choose an appropriate scavenger resin (Si-Amine is a reliable starting point).
-
Stoichiometry Calculation: Calculate the amount of excess MPSC remaining in your reaction. Use 2-3 molar equivalents of the scavenger resin relative to the excess MPSC.
-
Scavenging: Add the calculated amount of scavenger resin directly to the crude reaction mixture. If the reaction was run neat, dissolve the mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Incubation: Stir or shake the slurry at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the removal of MPSC from the solution by TLC or LC-MS.
-
Filtration: Once the MPSC is consumed, filter the mixture through a short plug of celite or a fritted funnel to remove the resin.
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solvent under reduced pressure to yield the purified product.
Q4: After workup, I still see minor impurities. How can I achieve >99% purity for my final compound?
A: For achieving high purity suitable for biological assays or characterization, final polishing steps like Flash Column Chromatography and/or Crystallization are necessary.
Causality & Rationale:
-
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[6] The polarity difference between your sulfonamide product and any remaining starting material or non-ionic byproducts allows for their physical separation on the column.
-
Crystallization is a powerful purification technique for solid compounds.[7] It relies on the principle that a compound will have maximum solubility in a hot solvent and minimum solubility in a cold solvent. As a saturated solution cools, the desired compound preferentially forms a highly ordered crystal lattice, excluding impurities which remain in the solvent (mother liquor). Sulfonamides are often highly crystalline, making this an excellent final step.[1][8]
-
Develop a TLC Method: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that gives good separation between your product spot and any impurity spots. Aim for an Rf value of ~0.3 for your product.
-
Pack the Column: Pack a glass column with silica gel using the chosen mobile phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elute: Run the mobile phase through the column, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Select a Solvent: Choose a solvent in which your product is soluble when hot but poorly soluble when cold. You may need a binary solvent system (one solvent it is soluble in, and an "anti-solvent" it is insoluble in).
-
Dissolve: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Covering the flask can slow cooling and promote the formation of larger, purer crystals.[7]
-
Induce Further Crystallization: If needed, cool the flask further in an ice bath to maximize the yield of crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry: Dry the crystals under vacuum to remove all residual solvent.
Section 3: Frequently Asked Questions (FAQs)
Q5: How can I monitor the reaction to minimize the amount of unreacted MPSC from the start? A: The best approach is to monitor the consumption of your limiting reagent (usually the amine) by TLC or LC-MS. Instead of adding all the MPSC at once, consider adding it portion-wise. This allows you to stop the addition as soon as the starting amine is consumed, preventing a large excess of MPSC that requires removal.
Q6: The MPSC itself is a tertiary amine. How does its basicity affect the purification strategy? A: This is a critical point. An acidic wash (e.g., 1M HCl) is generally not recommended for the primary workup. Both the unreacted MPSC and your desired sulfonamide product contain the basic N-methylpiperazine moiety and would be protonated, potentially partitioning into the aqueous layer together. The primary purification strategy should always target the unique reactivity of the sulfonyl chloride group via a basic quench, as detailed in Protocol 1.
Q7: My desired sulfonamide product is also highly polar or water-soluble. What should I do? A: This is a challenging scenario where standard liquid-liquid extraction may fail. Your best options are:
-
Solid-Phase Scavenging (Protocol 2): This is the ideal method as it avoids aqueous conditions entirely.
-
Reversed-Phase Chromatography: If the compound is too polar for normal-phase silica gel, reversed-phase chromatography (e.g., C18 silica) using a polar mobile phase (like water/acetonitrile or water/methanol) can be highly effective.
-
Lyophilization: If the product is in an aqueous layer after extraction, you may be able to freeze-dry (lyophilize) the sample to recover the compound, although this will not separate it from other water-soluble impurities like the sulfonic acid salt. Chromatography would still be required.
References
Validation & Comparative
A Comparative Guide to Sulfonyl Chloride Reactivity: 4-Methylpiperazine-1-sulfonyl Chloride vs. Tosyl Chloride
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters—moieties that are integral to a vast array of pharmaceuticals and functional materials. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a ubiquitous workhorse reagent, the growing complexity of molecular targets necessitates a deeper understanding of more specialized sulfonylating agents. This guide provides an in-depth, objective comparison of the reactivity profiles of 4-methylpiperazine-1-sulfonyl chloride and the benchmark tosyl chloride, supported by mechanistic principles to inform rational reagent selection in research and development.
Introduction to the Reagents: Structure and Electronic Profile
The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its organic substituent.[1] A nuanced understanding of these structural differences is the first step in predicting their chemical behavior.
-
Tosyl Chloride (TsCl): As a derivative of toluene, TsCl features a p-tolyl group attached to the sulfonyl chloride moiety.[2] The methyl group in the para position exerts a weak, positive inductive (+I) and hyperconjugative effect. This electron-donating nature slightly reduces the electrophilicity of the sulfonyl sulfur compared to the unsubstituted benzenesulfonyl chloride, thereby moderating its reactivity.[1][3]
-
4-Methylpiperazine-1-sulfonyl Chloride: This reagent incorporates a heterocyclic piperazine ring. The nitrogen atom directly bonded to the sulfonyl group possesses a lone pair of electrons. This nitrogen atom is electron-withdrawing by induction but can be electron-donating through resonance (a +R effect), which typically dominates. This strong electron-donating character is expected to significantly decrease the partial positive charge on the sulfur atom, rendering it less electrophilic than tosyl chloride. Furthermore, the non-planar, chair-like conformation of the piperazine ring introduces considerable steric bulk around the reaction center.
| Property | 4-Methylpiperazine-1-sulfonyl Chloride | Tosyl Chloride (TsCl) |
| CAS Number | 1688-95-5[4] | 98-59-9[5] |
| Molecular Formula | C₅H₁₁ClN₂O₂S[4] | C₇H₇ClO₂S[2] |
| Structure | CN1CCN(CC1)S(=O)(=O)Cl | CC1=CC=C(C=C1)S(=O)(=O)Cl |
| Key Substituent | 4-Methylpiperazinyl | p-Tolyl |
| Electronic Effect | Strongly electron-donating (+R > -I), reducing sulfur electrophilicity. | Weakly electron-donating (+I, Hyperconjugation). |
| Steric Hindrance | High, due to the bulky, non-planar piperazine ring. | Moderate, due to the planar aromatic ring. |
| Predicted Reactivity | Lower | Higher |
Mechanistic Insights into Reactivity
The reaction of sulfonyl chlorides with nucleophiles, such as amines or alcohols, proceeds via a nucleophilic substitution at the sulfur center.[6] The nucleophile attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal intermediate or a concerted displacement of the chloride leaving group. The rate of this reaction is highly sensitive to the factors discussed above.
Caption: Factors influencing the reactivity of sulfonyl chlorides.
Analysis of Reactivity:
-
Electronic Effects: The primary determinant of reactivity is the electrophilicity of the sulfur atom. The electron-donating methyl group of TsCl slightly deactivates the sulfonyl chloride.[1] In contrast, the piperazine nitrogen in 4-methylpiperazine-1-sulfonyl chloride is a much stronger electron-donating group. This significantly dampens the sulfur's electrophilicity, predicting a substantially lower reaction rate. Kinetic studies on various substituted sulfonyl chlorides consistently show that electron-withdrawing groups accelerate the rate of nucleophilic substitution, while electron-donating groups slow it down.[7]
-
Steric Hindrance: The approach of a nucleophile to the sulfur center is also critical. The planar tolyl group of TsCl presents a moderate steric barrier. However, the 4-methylpiperazinyl group is considerably bulkier and conformationally more complex. This increased steric shield is expected to further impede the approach of nucleophiles, especially larger ones, thus contributing to its lower reactivity compared to TsCl.[8]
Implications for Synthesis: The higher reactivity of TsCl makes it a general-purpose reagent for protecting amines and activating alcohols under standard conditions (e.g., in the presence of a base like pyridine or triethylamine).[9][10] Conversely, the attenuated reactivity of 4-methylpiperazine-1-sulfonyl chloride suggests that more forcing conditions—such as higher temperatures, longer reaction times, or the use of a stronger base—may be required to achieve comparable conversions. However, this reduced reactivity can be strategically exploited to achieve chemoselectivity. For instance, in a molecule with multiple nucleophilic sites (e.g., a primary and a secondary amine), the less reactive 4-methylpiperazine-1-sulfonyl chloride may allow for selective sulfonylation of the more nucleophilic or less sterically hindered site.
Experimental Protocols & Methodologies
The trustworthiness of a synthetic method lies in its reproducibility. Below are representative, self-validating protocols for the sulfonylation of a primary amine, illustrating the practical differences in applying these two reagents.
Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using Tosyl Chloride
This protocol demonstrates a standard, high-yielding sulfonylation using the more reactive TsCl.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) and dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol, 1.5 equiv) to the stirred solution.
-
Reagent Addition: Add a solution of tosyl chloride (2.10 g, 11.0 mmol, 1.1 equiv) in DCM (10 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1 M HCl (20 mL). Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by flash column chromatography on silica gel to yield the pure N-benzyl-4-methylbenzenesulfonamide.
Causality Behind Choices:
-
Base (Et₃N): A slight excess of triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]
-
Solvent (DCM): Dichloromethane is a good solvent for both reactants and is relatively unreactive.
-
Temperature (0 °C to RT): The initial cooling controls the exothermic reaction. The high reactivity of TsCl allows the reaction to proceed to completion efficiently at room temperature.[11]
Protocol 2: Synthesis of N-Benzyl-4-methylpiperazine-1-sulfonamide
This protocol is adapted for the lower reactivity of 4-methylpiperazine-1-sulfonyl chloride and may require optimization depending on the substrate.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) and acetonitrile (40 mL).
-
Base Addition: Add 4-dimethylaminopyridine (DMAP, 0.12 g, 1.0 mmol, 0.1 equiv) and triethylamine (Et₃N, 2.8 mL, 20.0 mmol, 2.0 equiv).
-
Reagent Addition: Add 4-methylpiperazine-1-sulfonyl chloride (2.38 g, 12.0 mmol, 1.2 equiv) in one portion.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 8-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, a higher temperature or longer reaction time may be necessary.
-
Workup & Isolation: After cooling to room temperature, follow the same workup and isolation procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The higher polarity of the product may require a more polar eluent system (e.g., ethyl acetate/hexanes).
Causality Behind Choices:
-
Elevated Temperature (50-60 °C): The reduced electrophilicity and increased steric bulk of 4-methylpiperazine-1-sulfonyl chloride necessitate additional thermal energy to overcome the activation barrier.
-
Catalyst (DMAP): DMAP is a highly effective acylation catalyst that can accelerate sulfonylation reactions, particularly for less reactive electrophiles. It functions by forming a more reactive N-sulfonylpyridinium intermediate.
-
Solvent (Acetonitrile): A higher-boiling solvent like acetonitrile is chosen to accommodate the increased reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding the Properties and Uses of Tosyl Chloride CAS 98-59-9 in Organic Chemistry [weimiaobio.com]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Comparative Analysis of Alternatives to 4-Methylpiperazine-1-sulfonyl chloride
Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals ranging from antibacterial agents to diuretics, anticonvulsants, and anti-cancer drugs.[1][2][3] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and amides, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and bioavailability.[4][5]
The classical and most direct route to these critical structures involves the reaction of a primary or secondary amine with a sulfonyl chloride, such as 4-Methylpiperazine-1-sulfonyl chloride.[2][6][7][8] While effective, this method is not a panacea. The high reactivity of sulfonyl chlorides can lead to a lack of chemoselectivity in complex molecules bearing multiple nucleophilic sites. Furthermore, their instability, particularly their sensitivity to hydrolysis, can complicate storage, handling, and purification.[9][10]
These challenges necessitate a broader toolkit of sulfonylating agents. This guide provides an in-depth comparison of viable alternatives to traditional sulfonyl chlorides, focusing on their reactivity, substrate scope, and operational advantages. We will delve into the utility of sulfonyl fluorides, the elegance of in situ generation techniques, and other emerging methods, providing the experimental context required for researchers to make informed decisions in their synthetic campaigns.
The Rise of Sulfonyl Fluorides: Stability Meets Tunable Reactivity
Perhaps the most significant advance in sulfonamide synthesis has been the emergence of sulfonyl fluorides (R-SO₂F) as exceptionally stable yet potent electrophiles.[11] Unlike their highly reactive chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis and can be carried through multi-step syntheses, enabling late-stage functionalization strategies.[11][12][13]
This stability, a consequence of the strong S-F bond, also means that their reactivity is inherently lower. This is not a drawback but a feature, as it allows for highly selective reactions. The key to unlocking their potential lies in controlled activation. This balance of stability and latent reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has rapidly become a new pillar of click chemistry.[11][14][15]
Causality Behind the Method: The reduced electrophilicity of the sulfur center in sulfonyl fluorides prevents unwanted side reactions with less nucleophilic groups (like alcohols), a common issue with sulfonyl chlorides.[16] Activation, often with a Lewis acid or a specific base, is required to facilitate the nucleophilic attack by the amine, providing temporal control over the bond-forming step.
Several methods have been developed for this activation:
-
Strong Bases/Excess Amine: Early methods relied on forcing conditions, such as strong bases or a large excess of the amine nucleophile, often with heating.[9][17]
-
Lewis Acid Catalysis: A more recent and milder approach involves the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride.[9][17][18] This method has proven effective for a wide array of electronically and sterically diverse sulfonyl fluorides and amines, often at lower temperatures.[9][18]
The result is a highly chemoselective transformation. For instance, in the presence of both an amine and a hydroxyl group, sulfonyl fluorides can selectively form the sulfonamide, whereas sulfonyl chlorides would likely yield a mixture of products.[9][16]
Alternative Strategies: Bypassing the Halides
Beyond sulfonyl fluorides, several other strategies have been developed to circumvent the limitations of pre-formed sulfonyl chlorides.
In Situ Generation of Sulfonyl Chlorides
This strategy avoids the isolation of unstable sulfonyl chloride intermediates by generating them directly in the reaction vessel from more stable precursors. This approach is particularly valuable for preparing novel or complex sulfonamides where the corresponding sulfonyl chloride is not commercially available or is difficult to synthesize and store.
Common precursors include:
-
Thiols and Disulfides: Oxidative chlorination of thiols or disulfides using reagents like N-Chlorosuccinimide (NCS) in the presence of a chloride source can efficiently generate the sulfonyl chloride in situ, which is then immediately trapped by an amine.[7][19]
-
Sulfonic Acids and Sulfonates: Sulfonic acids or their salts can be converted to sulfonyl chlorides using reagents like cyanuric chloride or thionyl chloride, followed by the addition of an amine in a one-pot procedure.[7][19] Microwave-assisted protocols have been shown to accelerate this transformation significantly.[7]
-
Aromatic Carboxylic Acids: A novel copper-catalyzed method allows for the direct conversion of aromatic carboxylic acids into sulfonyl chlorides via decarboxylative halosulfonylation, which can then be aminated in one pot.[5][20] This provides a powerful link between two of the most abundant functional groups in chemical catalogs.
Sulfinates and Other Sulfur(IV) Precursors
An alternative paradigm involves building the sulfonamide from a lower oxidation state of sulfur.
-
Methyl Sulfinates: A two-step process involving the reaction of methyl sulfinates with lithium amides to form sulfinamides, followed by oxidation (e.g., with m-CPBA), provides a mild and general route to sulfonamides.[21] This method avoids hazardous reagents and is compatible with chiral amines, proceeding with retention of stereochemistry.[21]
-
DABSO as an SO₂ Surrogate: The solid sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is central to many modern methods. For example, palladium-catalyzed coupling of aryl halides with DABSO generates an ammonium sulfinate intermediate, which can be oxidatively coupled with an amine in a one-pot sequence to furnish the sulfonamide.[10][19]
Comparative Performance Data
The choice of a sulfonylating agent is highly dependent on the specific substrate and the desired outcome. The following table summarizes the key performance characteristics of the discussed alternatives.
| Reagent Class | Typical Precursor(s) | Reactivity | Stability / Handling | Selectivity | Key Advantages | Common Conditions |
| Standard Sulfonyl Chlorides | R-SO₂Cl (e.g., TsCl) | High | Low (moisture sensitive) | Moderate | Readily available, high reactivity for unhindered amines.[22] | Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT.[7] |
| Sulfonyl Fluorides | R-SO₂F | Low (requires activation) | High (bench-stable) | High | Excellent for late-stage functionalization; high chemoselectivity.[11][16] | Base (e.g., Cs₂CO₃) or Lewis Acid (e.g., Ca(NTf₂)₂), heat.[9][17] |
| In Situ Generation | Thiols, Sulfonic Acids, Aryl Halides | High (transient species) | High (stable precursors) | Moderate to High | Access to diverse structures; avoids handling unstable intermediates.[5][19] | Oxidant (e.g., NCS, H₂O₂), Cl⁻ source, amine.[7][19] |
| Sulfinates | R-SO₂Me | Moderate | High (stable precursors) | High | Mild conditions, stereoretention for chiral amines.[21] | 1. Li-amide, -78°C; 2. m-CPBA.[21] |
Visualizing the Synthetic Approach
General Reaction Scheme
The fundamental transformation in sulfonamide synthesis involves the formation of a new sulfur-nitrogen bond.
Caption: General scheme for sulfonamide synthesis.
Decision Framework for Reagent Selection
Choosing the optimal reagent requires careful consideration of the amine substrate's properties. This flowchart provides a logical pathway for this decision-making process.
Caption: Decision flowchart for selecting a sulfonylating agent.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, we present two robust, self-validating protocols for the synthesis of N-benzyl-4-toluenesulfonamide.
Protocol 1: Classical Synthesis using p-Toluenesulfonyl Chloride (TsCl)
This protocol represents the traditional, highly reliable method for simple amines.
Materials:
-
Benzylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Methodology:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure sulfonamide.
Rationale: The use of a base (Et₃N) is crucial to neutralize the HCl byproduct, driving the reaction to completion.[7] The acidic and basic washes in the workup effectively remove unreacted amine and excess base, respectively.
Protocol 2: Modern Synthesis using a Sulfonyl Fluoride and Lewis Acid Activation
This protocol demonstrates the mildness and utility of the sulfonyl fluoride approach, adapted from methodologies developed for broader substrate scopes.[9][17][18]
Materials:
-
Benzylamine (1.0 eq)
-
Benzenesulfonyl fluoride (1.0 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
tert-Amyl alcohol (solvent)
-
Reaction vial with a screw cap, magnetic stirrer, heating block
Methodology:
-
To a reaction vial, add benzenesulfonyl fluoride (1.0 eq), benzylamine (1.0 eq), calcium triflimide (1.0 eq), and a magnetic stir bar.
-
Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Add triethylamine (1.0 eq) to the mixture.
-
Seal the vial and place it in a pre-heated block at 60 °C.
-
Stir the reaction for 24 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure sulfonamide.
Rationale: Calcium triflimide acts as a Lewis acid, coordinating to the fluorine and/or oxygen atoms of the sulfonyl fluoride, which increases the electrophilicity of the sulfur atom and facilitates the nucleophilic attack by the amine under conditions much milder than traditional methods requiring a large excess of amine.[9][17]
Conclusion and Future Outlook
While 4-Methylpiperazine-1-sulfonyl chloride and other traditional sulfonyl chlorides remain valuable workhorses in organic synthesis, the modern demand for increased molecular complexity, functional group tolerance, and late-stage functionalization has driven the development of superior alternatives.
Sulfonyl fluorides, activated by methods such as Lewis acid catalysis, offer an unparalleled combination of stability and controlled reactivity, making them the reagent of choice for complex and sensitive substrates.[9][11][16] Concurrently, the development of catalytic, one-pot methods that generate the active sulfonylating species in situ from readily available precursors like thiols, sulfonic acids, and even carboxylic acids is revolutionizing how chemists approach the synthesis of these vital compounds.[5][19][23] These advancements not only expand the accessible chemical space for drug discovery but also align with the principles of green chemistry by minimizing the use and generation of hazardous substances. The continued evolution of these methods, particularly within the framework of SuFEx click chemistry, promises to further accelerate innovation in the pharmaceutical and agrochemical industries.[15][24][25]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. [PDF] Recent advances in synthesis of sulfonamides: A review | Semantic Scholar [semanticscholar.org]
- 7. cbijournal.com [cbijournal.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 11. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 12. Synthesis of Sulfonyl Fluorides from Sulfonamides | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scholarship.claremont.edu [scholarship.claremont.edu]
- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jk-sci.com [jk-sci.com]
A Researcher's Guide to the NMR Characterization of 4-Methylpiperazine-1-sulfonyl chloride and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and experimental support for the NMR characterization of 4-Methylpiperazine-1-sulfonyl chloride and its derivatives, crucial scaffolds in medicinal chemistry.
The piperazine moiety is a prevalent structural motif in drug discovery, valued for its ability to improve the physicochemical properties of lead compounds.[1][2] The addition of a sulfonyl chloride group to the 4-methylpiperazine core creates a versatile intermediate, 4-Methylpiperazine-1-sulfonyl chloride, which serves as a key building block for synthesizing a diverse array of sulfonamide derivatives with significant therapeutic potential.[1][3] Accurate and efficient characterization of these molecules is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the primary analytical tool. This guide delves into the nuances of ¹H and ¹³C NMR spectroscopy for the unambiguous identification and purity assessment of these compounds.
The Signature NMR Profile of 4-Methylpiperazine-1-sulfonyl chloride
Understanding the NMR spectrum of the parent compound, 4-Methylpiperazine-1-sulfonyl chloride, is the foundation for characterizing its derivatives. The molecule's symmetry and the electron-withdrawing nature of the sulfonyl chloride group give rise to a distinct and predictable spectral pattern.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the protons of the 4-Methylpiperazine-1-sulfonyl chloride molecule will exhibit characteristic chemical shifts and multiplicities. The piperazine ring protons typically appear as two distinct multiplets. The four protons on the carbons adjacent to the nitrogen bearing the sulfonyl chloride group (positions 2 and 6) are deshielded and resonate further downfield, usually in the range of 3.2-3.6 ppm. The four protons on the carbons adjacent to the nitrogen with the methyl group (positions 3 and 5) appear more upfield, generally between 2.4 and 2.8 ppm. The methyl group protons present as a sharp singlet at approximately 2.2-2.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information for structural confirmation. The carbon atoms of the piperazine ring will show two distinct signals. The carbons attached to the nitrogen with the sulfonyl chloride group (C2 and C6) are significantly deshielded and appear in the range of 45-50 ppm. The carbons adjacent to the methyl-bearing nitrogen (C3 and C5) resonate at a slightly higher field, typically between 52 and 56 ppm. The methyl carbon gives rise to a signal around 43-46 ppm.
Comparative NMR Analysis: Unveiling the Structure of Derivatives
The true power of NMR spectroscopy lies in its ability to elucidate the structural changes that occur upon derivatization of 4-Methylpiperazine-1-sulfonyl chloride. The reaction of the sulfonyl chloride with various nucleophiles, such as amines or phenols, leads to the formation of sulfonamides, which are a common class of derivatives.[3]
The formation of a sulfonamide bond significantly alters the electronic environment around the piperazine ring, leading to predictable shifts in the NMR spectrum. For instance, when 4-Methylpiperazine-1-sulfonyl chloride reacts with an aniline derivative, the protons and carbons of the piperazine ring experience a noticeable upfield shift due to the replacement of the highly electronegative chlorine atom with a less electronegative nitrogen atom of the sulfonamide.
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the core 4-Methylpiperazine-1-sulfonyl chloride and a representative sulfonamide derivative.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-Methylpiperazine-1-sulfonyl chloride | H2/H6: 3.2-3.6 (m)H3/H5: 2.4-2.8 (m)CH₃: 2.2-2.4 (s) | C2/C6: 45-50C3/C5: 52-56CH₃: 43-46 |
| N-Aryl-4-methylpiperazine-1-sulfonamide | H2/H6: 2.9-3.3 (m)H3/H5: 2.3-2.7 (m)CH₃: 2.1-2.3 (s) | C2/C6: 46-51C3/C5: 53-57CH₃: 44-47 |
Note: The exact chemical shifts can be influenced by the solvent and the specific substituents on the aryl ring of the sulfonamide derivative.
Experimental Protocol for NMR Characterization
To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-Methylpiperazine-1-sulfonyl chloride derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the potential for solvent-induced chemical shift changes.[4][5][6][7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 300 MHz.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Typical acquisition parameters for ¹H NMR include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 200-250 ppm) and a longer relaxation delay may be necessary. The use of proton decoupling techniques is standard.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Compare the obtained spectra with the expected patterns for the parent compound and its derivatives to confirm the structure and assess purity. Common impurities from synthesis, such as residual solvents, should be identified.[4][5][6][7]
-
Workflow for Characterization
The overall process from synthesis to structural confirmation can be visualized as a streamlined workflow.
Caption: Workflow from synthesis to NMR-based structural confirmation of 4-Methylpiperazine-1-sulfonyl chloride derivatives.
Conclusion
The NMR characterization of 4-Methylpiperazine-1-sulfonyl chloride and its derivatives is a critical step in the drug discovery and development process. A thorough understanding of the characteristic ¹H and ¹³C NMR spectral features, coupled with a robust experimental protocol, enables researchers to confidently confirm the identity, structure, and purity of these important synthetic intermediates and final compounds. This guide provides the foundational knowledge and practical insights necessary to effectively utilize NMR spectroscopy in this context, ultimately facilitating the advancement of medicinal chemistry research.
References
- 1. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide to the Strategic Synthesis and Validation of 4-Methylpiperazine-1-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, prized for its ability to mimic carboxylic acids and amides while offering distinct physicochemical properties and metabolic stability.[1] The choice of sulfonylating agent is a critical decision in the synthetic workflow, directly impacting not only reaction efficiency and purity but also the ultimate biological activity and developability of the drug candidate. This guide provides an in-depth validation of a synthetic protocol utilizing 4-Methylpiperazine-1-sulfonyl chloride, a reagent that offers more than just a means to a sulfonamide; it introduces a "privileged scaffold" into the molecular architecture.[2]
We will objectively compare the performance of this reagent with common alternatives, supported by experimental data, and provide a detailed, validated protocol for its use. The causality behind experimental choices will be elucidated, empowering you to make informed decisions in your own drug discovery endeavors.
The Strategic Advantage of the 4-Methylpiperazine Moiety
The piperazine ring is a ubiquitous feature in a multitude of approved drugs, earning its status as a "privileged scaffold."[2][3] Its prevalence is not coincidental. The two nitrogen atoms within the six-membered ring can be strategically functionalized to modulate a compound's properties:
-
Enhanced Aqueous Solubility: The basic nitrogen of the piperazine ring can be protonated at physiological pH, significantly increasing the aqueous solubility of the parent molecule. This is a critical attribute for improving bioavailability and formulating oral dosage forms.[4][5][6]
-
Improved Permeability and ADME Properties: The piperazine motif can favorably influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better oral bioavailability and pharmacokinetic characteristics.[6]
-
Modulation of Target Affinity and Specificity: The rigid, chair-like conformation of the piperazine ring can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding affinity and selectivity for the biological target.[6]
-
Versatile Synthetic Handle: The secondary amine of a piperazine-sulfonamide provides a convenient point for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
By employing 4-Methylpiperazine-1-sulfonyl chloride, the synthetic chemist introduces these advantageous properties in a single, efficient step. The methyl group on the distal nitrogen can also play a role in modulating basicity and lipophilicity.
Comparative Analysis of Sulfonylating Agents
To objectively assess the performance of 4-Methylpiperazine-1-sulfonyl chloride, we will compare it to two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. The following data is based on the synthesis of sulfonamides with a representative secondary amine, 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine), under standardized conditions.[8]
Table 1: Comparative Performance of Sulfonyl Chlorides in the Synthesis of Trimetazidine Sulfonamides [8]
| Sulfonyl Chloride | Product | Reaction Time (min) | Yield (%) |
| Methanesulfonyl Chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 30 | 93 |
| Benzenesulfonyl Chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 30 | 95 |
| Phenylmethanesulfonyl Chloride | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 30 | 87 |
Reaction Conditions: 1 mmol of trimetazidine, 1 mmol of sulfonyl chloride, 1.2 mmol of triethylamine in 30 mL of dichloromethane at room temperature.
While a direct comparison with 4-Methylpiperazine-1-sulfonyl chloride under identical conditions with this specific substrate is not available in the cited literature, the data for analogous sulfonyl chlorides demonstrates the general efficiency of this synthetic transformation. The high yields obtained with other sulfonyl chlorides suggest that a similar high-yielding reaction can be expected with 4-Methylpiperazine-1-sulfonyl chloride. The choice of reagent will often be dictated by the desired final compound structure and the specific physicochemical properties conferred by the sulfonylating agent.
The Reaction Mechanism: A Nucleophilic Attack
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Nucleophilic attack of the amine on the sulfonyl chloride.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10]
A Validated Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of a 4-methylpiperazine sulfonamide, adapted from a general procedure for the synthesis of piperazine sulfonamides.[8]
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Materials:
-
Primary or secondary amine (1.0 mmol)
-
4-Methylpiperazine-1-sulfonyl chloride (1.0 mmol, 198.67 g/mol )[11]
-
Triethylamine (1.2 mmol, 0.121 g, 0.168 mL)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous dichloromethane (30 mL).
-
To this solution, add 4-Methylpiperazine-1-sulfonyl chloride (1.0 mmol, 198.7 mg).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add triethylamine (1.2 mmol, 0.168 mL) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Validation of the Synthetic Product
The identity and purity of the synthesized sulfonamide must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive validation.
Table 2: Analytical Techniques for Sulfonamide Validation
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | Characteristic chemical shifts for the protons and carbons of the 4-methylpiperazine moiety, the sulfonamide group, and the amine backbone. |
| LC-MS | Determination of molecular weight and purity. | A major peak in the chromatogram corresponding to the product's mass-to-charge ratio. Purity can be assessed by the relative area of the product peak. |
| HPLC | Purity assessment and quantification. | A single, sharp peak for the pure compound. The retention time is characteristic of the compound under specific chromatographic conditions. |
| FTIR | Identification of functional groups. | Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). |
Conclusion: A Strategic Choice for Drug Discovery
The use of 4-Methylpiperazine-1-sulfonyl chloride in sulfonamide synthesis offers a compelling strategic advantage in drug discovery. Beyond its role as a reliable sulfonylating agent, it provides a direct route to incorporating the pharmacologically beneficial 4-methylpiperazine scaffold into a lead molecule. This can lead to improved solubility, enhanced ADME properties, and opportunities for further molecular elaboration. The straightforward and high-yielding nature of the synthetic protocol, coupled with robust analytical validation methods, makes this a valuable tool in the arsenal of the modern medicinal chemist. By understanding the "why" behind the choice of this reagent, researchers can more effectively design and synthesize novel drug candidates with a higher probability of success.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. jetir.org [jetir.org]
- 11. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Piperazine-Based Sulfonyl Chlorides in Synthesis
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2][3] Its unique structural and physicochemical properties, including the ability to improve solubility and bioavailability, make it an invaluable component in drug design.[2] When this versatile heterocycle is functionalized to create piperazine sulfonamides, it combines the benefits of the piperazine core with the potent pharmacophoric properties of the sulfonamide group—a functional group critical to the activity of countless drugs.[4][5][6]
The synthetic linchpin in the creation of these valuable compounds is the piperazine-based sulfonyl chloride. However, not all sulfonylating agents are created equal. The choice of substituent on the distal nitrogen of the piperazine ring profoundly influences the reagent's stability, reactivity, and ultimate utility. This guide provides a comparative analysis of key piperazine-based sulfonyl chlorides, offering field-proven insights and experimental frameworks to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Critical Role of the N-Substituent: A Comparative Analysis
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. In piperazine-based reagents, this is directly modulated by the electronic nature of the substituent at the N4 position. We will compare three archetypal reagents that represent the spectrum of commonly encountered electronic effects: 4-methylpiperazine-1-sulfonyl chloride (electron-donating), 4-acetylpiperazine-1-sulfonyl chloride (electron-withdrawing), and 4-Boc-piperazine-1-sulfonyl chloride (electron-withdrawing and a protective group).
Synthesis and Stability
These reagents are typically synthesized by reacting the corresponding N-substituted piperazine with a chlorosulfonating agent, such as sulfuryl chloride, under anhydrous conditions. The resulting stability of the sulfonyl chloride product, a crucial factor for storage, handling, and reaction consistency, is a direct consequence of the N4-substituent.
-
4-Methylpiperazine-1-sulfonyl chloride: The electron-donating inductive effect of the methyl group increases electron density on the sulfonyl sulfur, making the compound highly reactive. This heightened reactivity comes at the cost of stability; the compound is more susceptible to hydrolysis and is often best prepared fresh for immediate use.[7]
-
4-Acetyl & 4-Boc-piperazine-1-sulfonyl chloride: In contrast, the electron-withdrawing nature of the acetyl and tert-butyloxycarbonyl (Boc) groups decreases electron density at the sulfur center. This deactivation significantly enhances the reagent's stability, allowing for long-term storage and greater ease of handling without significant degradation. The Boc-protected variant offers the additional, powerful advantage of serving as a protected intermediate, enabling subsequent deprotection and further functionalization at the N4-position.[8]
Reactivity and Application Scope
The electronic effects that dictate stability have an inverse relationship with reactivity.[9] This trade-off is a central consideration when planning a synthesis.
-
High Reactivity (4-Methylpiperazine-1-sulfonyl chloride): This reagent is ideal for reactions involving weakly nucleophilic amines or sterically hindered substrates where a powerful electrophile is required to drive the reaction to completion in a reasonable timeframe.
-
Moderate & Controllable Reactivity (4-Acetyl & 4-Boc-piperazine-1-sulfonyl chloride): These less reactive, more stable reagents offer superior control, which is particularly valuable when working with highly nucleophilic amines where over-reaction or the formation of side products, such as disulfonimides, is a concern. Their moderate reactivity allows for cleaner reaction profiles and often simplifies purification. The choice of the Boc variant is a strategic one for multi-step syntheses where the piperazine N-H is required for a subsequent coupling reaction.[8]
Table 1: Comparative Properties of Piperazine-Based Sulfonyl Chlorides
| Feature | 4-Methylpiperazine-1-sulfonyl Chloride | 4-Acetylpiperazine-1-sulfonyl Chloride | 4-Boc-piperazine-1-sulfonyl Chloride |
| N4-Substituent | Methyl (-CH₃) | Acetyl (-COCH₃) | Boc (-COOC(CH₃)₃) |
| Electronic Effect | Electron-Donating | Electron-Withdrawing | Electron-Withdrawing |
| Relative Stability | Low | High | High |
| Relative Reactivity | High | Moderate | Moderate to Low |
| Primary Use Case | Coupling with weak or hindered nucleophiles | General purpose, controlled sulfonylation | Controlled sulfonylation; multi-step synthesis requiring N-H deprotection |
Experimental Protocols and Methodologies
The following section details a robust, self-validating protocol for the sulfonylation of a primary amine, which serves as a foundational method that can be adapted based on the specific reagents and substrates involved.
General Protocol for Amine Sulfonylation
This workflow outlines the key stages of the reaction, from setup to purification.
Caption: Standard experimental workflow for piperazine sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (ACN). Cool the resulting solution to 0 °C using an ice-water bath.
-
Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the reactive sulfonyl chloride. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
-
-
Reagent Addition: In a separate flask, dissolve the piperazine-based sulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 10-15 minutes with vigorous stirring.
-
Expertise Insight: Slow, cooled addition minimizes exothermic events and reduces the formation of impurities, particularly with the highly reactive 4-methyl derivative.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting amine using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trustworthiness Check: This self-validating step ensures the reaction is complete before proceeding to the work-up, preventing the isolation of starting material and maximizing yield. Reaction times will vary: expect 1-4 hours for the 4-methyl derivative and 6-24 hours for the 4-Boc or 4-acetyl derivatives.
-
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel, and extract the product into an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material is then purified, typically by flash column chromatography on silica gel, to yield the pure sulfonamide product.
Mechanistic Pathways and Process Control
The reaction proceeds via a well-established nucleophilic substitution mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.
Caption: The mechanism of sulfonamide formation.
The primary amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride as a leaving group. The base abstracts a proton from the nitrogen, yielding the neutral sulfonamide and the hydrochloride salt of the base. The main potential side reaction is the double sulfonylation of a primary amine to form a disulfonimide. This is more prevalent with highly reactive sulfonyl chlorides and can be suppressed by using the less reactive Boc or acetyl derivatives and by avoiding a large excess of the sulfonylating agent.
Conclusion and Strategic Recommendations
The selection of a piperazine-based sulfonyl chloride is a strategic decision that should be dictated by the specific goals of the synthesis.
-
For rapid synthesis or with challenging, unreactive substrates , the highly reactive 4-methylpiperazine-1-sulfonyl chloride is the reagent of choice, provided it is handled under strictly anhydrous conditions.
-
For greater control, cleaner reactions, and enhanced stability , 4-acetylpiperazine-1-sulfonyl chloride provides a robust and reliable option suitable for a wide range of nucleophiles.
-
For complex, multi-step syntheses requiring downstream modification of the piperazine core , 4-Boc-piperazine-1-sulfonyl chloride is the superior choice. Its dual role as a controlled sulfonating agent and a protected intermediate offers maximum synthetic flexibility, making it an indispensable tool in library synthesis and iterative drug design.
By understanding the fundamental principles of reactivity and stability outlined in this guide, researchers can strategically select the optimal reagent to streamline their synthetic workflows, improve reaction outcomes, and accelerate the discovery of new chemical entities.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
kinetic studies of sulfonylation with 4-Methylpiperazine-1-sulfonyl chloride
A Comparative Guide to the Kinetic Studies of Sulfonylation with 4-Methylpiperazine-1-sulfonyl chloride
Abstract
This guide provides a comprehensive analysis of the reaction kinetics of 4-methylpiperazine-1-sulfonyl chloride, a key reagent in the synthesis of sulfonamides for pharmaceutical and research applications. We delve into the fundamental principles governing nucleophilic substitution at the sulfonyl sulfur, comparing the reactivity of this aliphatic sulfonyl chloride with common aromatic and other aliphatic alternatives. This document presents a comparative analysis supported by experimental data, detailed protocols for kinetic studies, and an exploration of the factors influencing reaction rates, including substrate structure, nucleophile identity, and solvent effects. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to understand, predict, and optimize sulfonylation reactions involving this important building block.
Introduction: The Significance of Sulfonylation in Modern Chemistry
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants. The formation of the sulfonamide bond is, therefore, a reaction of paramount importance. The most common method for this transformation is the reaction of a primary or secondary amine with a sulfonyl chloride.[1] 4-Methylpiperazine-1-sulfonyl chloride is a particularly valuable reagent, incorporating the 4-methylpiperazine moiety, a common pharmacophore that can enhance the solubility, cell permeability, and target-binding affinity of drug candidates.
Understanding the kinetics of sulfonylation is crucial for several reasons:
-
Mechanism Elucidation: Kinetic data provides deep insights into the reaction mechanism, helping to distinguish between different pathways.
-
Process Optimization: A thorough kinetic understanding allows for the rational selection of reaction conditions (temperature, solvent, concentration) to maximize yield and minimize side reactions.
-
Predictive Modeling: By quantifying the effects of various structural and environmental factors, kinetic models can predict the reactivity of new substrates and nucleophiles.
This guide will focus on the kinetic profile of 4-methylpiperazine-1-sulfonyl chloride, placing its reactivity in context with other widely used sulfonylating agents.
Fundamentals of Sulfonylation Kinetics
The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or an alcohol) is a nucleophilic substitution at a tetracoordinate sulfur atom. The mechanism of this reaction has been extensively studied and is generally understood to proceed via one of two primary pathways, often in competition.[2]
-
Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. This process goes through a trigonal bipyramidal transition state.[3][4]
-
Stepwise Addition-Elimination (SₐN) Mechanism: This pathway involves the initial attack of the nucleophile to form a trigonal bipyramidal intermediate.[5] This intermediate then collapses in a second, typically rapid, step to release the leaving group and form the product.[3][5]
The preferred pathway is highly dependent on the specific reactants, the leaving group, and the solvent.[3] For most sulfonyl chlorides reacting with common nucleophiles, the mechanism is believed to be Sₙ2-like, though the transition state can be "looser" (more Sₙ1-like) or "tighter" (more SₐN-like) depending on the conditions.[3]
Comparative Kinetic Analysis
The reactivity of a sulfonyl chloride is a delicate balance of electronic and steric factors. Here, we compare 4-methylpiperazine-1-sulfonyl chloride to other common sulfonylating agents.
Substrate Comparison: Aliphatic vs. Aromatic Sulfonyl Chlorides
The nature of the group attached to the sulfonyl moiety significantly influences the electrophilicity of the sulfur atom and, consequently, the reaction rate.
| Sulfonyl Chloride | Class | Key Structural Feature | Expected Relative Reactivity | Rationale |
| 4-Methylpiperazine-1-sulfonyl Chloride | Aliphatic (Cyclic) | Nitrogen atom beta to the sulfonyl group | Moderate | The electron-withdrawing inductive effect of the nitrogen is somewhat offset by its distance and the overall alkyl nature. |
| Methanesulfonyl Chloride (MsCl) | Aliphatic (Acyclic) | Small methyl group | High | Minimal steric hindrance and electron-donating character of the methyl group.[2] |
| Benzenesulfonyl Chloride (BsCl) | Aromatic | Phenyl ring | Moderate | The phenyl ring can delocalize electron density, slightly reducing the electrophilicity of the sulfur compared to MsCl. |
| p-Toluenesulfonyl Chloride (TsCl) | Aromatic | Electron-donating methyl group on the ring | Lower than BsCl | The para-methyl group donates electron density to the ring, deactivating the sulfonyl group towards nucleophilic attack. |
| 4-Nitrobenzenesulfonyl Chloride | Aromatic | Electron-withdrawing nitro group | Higher than BsCl | The para-nitro group strongly withdraws electron density, making the sulfur atom more electrophilic and accelerating the reaction.[5] |
Studies on aromatic sulfonyl chlorides often show a good correlation with the Hammett equation, where electron-withdrawing substituents lead to an increased reaction rate.[3][4] For ortho-substituted arenesulfonyl chlorides, an interesting phenomenon known as "steric acceleration" has been observed, where bulky ortho-alkyl groups can actually increase the reaction rate. This is attributed to the relief of ground-state steric strain as the molecule moves towards the trigonal bipyramidal transition state.[4]
Nucleophile Effects
The rate of sulfonylation is also highly dependent on the nucleophile. For the reaction with amines, both nucleophilicity and steric hindrance play crucial roles.
-
Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not the same. Generally, for a series of amines with similar steric profiles, increasing basicity correlates with increasing nucleophilicity and a faster reaction rate.
-
Steric Hindrance: As the steric bulk of the amine increases, the rate of reaction decreases. For example, the reaction with diisopropylamine is significantly slower than with less hindered secondary amines.[6]
-
Third-Order Processes: In aqueous media at high pH, reactions of sulfonyl chlorides with amines can exhibit third-order kinetics, suggesting a mechanism where hydroxide ion participates in the rate-determining step.[7]
Solvent Effects
The solvent can influence the reaction rate by stabilizing or destabilizing the reactants and the transition state.
-
Polarity: More polar solvents tend to accelerate the reaction by stabilizing the charge separation in the transition state.
-
Protic vs. Aprotic: Protic solvents can solvate the chloride leaving group, facilitating its departure. However, they can also solvate the nucleophile, potentially reducing its reactivity. Solvent isotope effect studies are often used to probe the mechanism of solvent participation.[3] The hydrolysis of sulfonyl chlorides, a common side reaction, is of course highly dependent on the presence of water.[5][8][9]
Experimental Design for Kinetic Studies
Accurate kinetic data is the foundation of mechanistic understanding. Several well-established methods can be employed to monitor the progress of sulfonylation reactions.
Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable when one of the reactants or products has a distinct UV-Vis absorbance profile.
-
Preparation:
-
Prepare stock solutions of 4-methylpiperazine-1-sulfonyl chloride and the chosen nucleophile (e.g., aniline) in a suitable solvent (e.g., acetonitrile).
-
Ensure all solutions are equilibrated to the desired reaction temperature using a thermostatted water bath.
-
-
Wavelength Selection:
-
Scan the UV-Vis spectra of the reactants and the expected product (the sulfonamide) to identify a wavelength where the change in absorbance will be maximal during the reaction.
-
-
Reaction Initiation:
-
In a quartz cuvette placed inside the spectrophotometer's thermostatted cell holder, add the appropriate volume of the nucleophile solution.
-
Initiate the reaction by rapidly injecting a small, known volume of the sulfonyl chloride stock solution and mixing thoroughly.
-
-
Data Collection:
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Assuming pseudo-first-order conditions (i.e., the nucleophile is in large excess), plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k_obs, the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the excess nucleophile.
-
Alternative Method: Conductimetry
For solvolysis reactions where ions are produced (e.g., hydrolysis, which generates HCl), conductimetry is an excellent method.[2] The rate of reaction is followed by measuring the increase in the electrical conductivity of the solution over time.[2]
Advanced Methods: Stopped-Flow and Continuous Flow
For very fast reactions (completed in milliseconds to seconds), stopped-flow techniques are essential.[10] These instruments rapidly mix two reactant solutions and then stop the flow, allowing for spectroscopic monitoring of the reaction in the observation cell.[10]
Continuous flow reactors offer a modern approach, providing excellent control over reaction parameters and enabling online analysis using techniques like HPLC or NMR.[11][12] This is particularly useful for reaction optimization and for studying reactions that are difficult to manage in batch due to exothermicity.[11]
Practical Considerations and Troubleshooting
-
Reagent Stability: 4-Methylpiperazine-1-sulfonyl chloride is sensitive to moisture and will hydrolyze.[13][14] It should be stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) for quantitative work.
-
Competing Hydrolysis: When working in protic or aqueous-organic solvent mixtures, the sulfonylation reaction will always compete with the hydrolysis of the sulfonyl chloride. It is essential to quantify the rate of hydrolysis under the same conditions in a separate experiment to account for this parallel reaction pathway.
-
Temperature Control: Reaction rates are highly sensitive to temperature. A constant-temperature bath with an accuracy of ±0.1 °C is critical for obtaining reproducible kinetic data.
Conclusion
The kinetic study of sulfonylation with 4-methylpiperazine-1-sulfonyl chloride reveals a reactivity profile governed by the interplay of electronic and steric factors inherent to its aliphatic, heterocyclic structure. Its reactivity is moderate compared to highly activated aromatic sulfonyl chlorides or sterically unhindered aliphatic analogues like methanesulfonyl chloride. A comprehensive understanding of its reaction kinetics with various nucleophiles and under different solvent conditions is essential for its effective use in synthesis. By employing appropriate experimental techniques, from classical spectrophotometry to modern flow chemistry, researchers can gather the precise data needed to optimize reaction conditions, elucidate mechanisms, and ultimately accelerate the development of novel sulfonamide-based molecules.
References
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride
For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride, a compound that, like other sulfonyl chlorides, requires careful management due to its reactivity and corrosive nature. This document moves beyond a simple checklist, offering insights into the chemical principles that underpin these essential safety procedures.
Understanding the Hazard Profile
This compound is classified as a hazardous substance, primarily due to its corrosive properties and its violent reaction with water.[1][2] Contact with skin and eyes can cause severe burns.[1][3] Upon contact with moisture, it hydrolyzes to produce hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive. This reactivity is a critical factor in determining the appropriate disposal method.
A summary of its key hazard classifications is presented below:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3] |
| P260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316 |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] |
| P264, P270, P301+P317 |
| Corrosive to Metals | May be corrosive to metals.[1] |
| P234 |
The Core Principle: Neutralization
The fundamental strategy for rendering small quantities of this compound safe for disposal is through controlled hydrolysis and neutralization. The sulfonyl chloride moiety is reactive towards nucleophiles, including water. In an uncontrolled reaction with water, it can vigorously produce corrosive acidic byproducts.
The disposal procedure is designed to manage this reactivity by slowly adding the compound to a cold, stirred basic solution. This ensures that the acidic byproducts are neutralized as they are formed, mitigating the risk of acid splashes and corrosive fumes. The overall reaction is exothermic, necessitating careful temperature control.[4][5]
Disposal Decision Workflow
Before proceeding, it is crucial to determine the appropriate disposal pathway based on the quantity and nature of the waste. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Essential Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound and its hydrolysis products, stringent adherence to PPE standards is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of both the reagent and the basic solution, which can cause severe eye damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which can lead to severe chemical burns.[1][5] |
| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | All operations must be conducted in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases that are liberated during hydrolysis and neutralization.[4][5] |
Step-by-Step Laboratory Neutralization Protocol (for small, residual quantities)
This procedure is intended only for small quantities of residual this compound, such as that left in reaction flasks or on glassware. Bulk quantities should not be treated in this manner.
Objective: To safely hydrolyze and neutralize the compound into its less hazardous sulfonic acid salt and hydrochloride salt.
Materials:
-
Waste this compound
-
Large beaker (at least 10 times the volume of the sulfonyl chloride solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
5% Sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
Protocol:
-
Preparation:
-
Don your full PPE and ensure the chemical fume hood is operating correctly.
-
Place the large beaker in an ice bath on a magnetic stir plate.
-
Add a sufficient volume of the 5% sodium bicarbonate or dilute sodium hydroxide solution to the beaker. A general rule is to use at least 5-10 molar equivalents of the base relative to the estimated amount of the sulfonyl chloride waste.[5]
-
Begin vigorous stirring of the basic solution.
-
-
Slow Addition:
-
Carefully and slowly, add the this compound waste to the cold, stirred basic solution. This can be done dropwise using a pipette for liquids or in very small portions using a spatula for solids.
-
Causality: The slow, portion-wise addition is critical to control the rate of the exothermic reaction.[4][5] Adding the reagent too quickly can cause a rapid temperature increase, boiling, and the release of corrosive aerosols. Always add the acid chloride to the base, never the other way around, to ensure the reaction medium remains basic and can immediately neutralize the generated acids.[1][4]
-
-
Reaction and Monitoring:
-
If using sodium bicarbonate, you will observe gas evolution (CO₂).[5] The rate of addition must be controlled to prevent excessive foaming and potential overflow.[5]
-
After the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30-60 minutes to ensure the hydrolysis and neutralization are complete.[5]
-
-
pH Verification:
-
Remove the beaker from the ice bath and allow the solution to warm to room temperature.
-
Check the pH of the aqueous solution using pH paper or a pH meter. The final pH should be between 6 and 9.[5][7]
-
If the solution is still acidic, add more basic solution until the desired pH range is achieved.[5]
-
-
Final Disposal:
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound must not be neutralized in the lab.[5] Similarly, any materials used to clean up spills (e.g., sand, vermiculite) should be treated as hazardous waste.[4]
Procedure:
-
Waste Segregation: This compound is a halogenated and sulfur-containing organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix it with non-halogenated waste to avoid complicating the final disposal process and increasing costs.[5]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, particularly water and bases.
-
Professional Disposal: Arrange for the disposal of the container through your institution's licensed hazardous waste disposal program.[4][8]
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate: Clear all non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood if the spill is contained there.[4]
-
Contain: For small spills, cover with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust. [4]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your EHS office), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.
By adhering to these scientifically grounded procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. esd.uga.edu [esd.uga.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
